VU0469650
Beschreibung
Eigenschaften
Molekularformel |
C23H30N4O |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
3-[(3R)-3-methyl-4-(4-methyladamantane-1-carbonyl)piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C23H30N4O/c1-15-14-26(21-4-3-5-25-20(21)13-24)6-7-27(15)22(28)23-10-17-8-18(11-23)16(2)19(9-17)12-23/h3-5,15-19H,6-12,14H2,1-2H3/t15-,16?,17?,18?,19?,23?/m1/s1 |
InChI-Schlüssel |
HPOKCTFUFZGTGF-ABYMYHKNSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Molecular Interactions of VU0469650: A Technical Guide to its Mechanism of Action as a Negative Allosteric Modulator of mGlu1
For Immediate Release
Nashville, TN - VU0469650 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1). This document provides an in-depth technical overview of its mechanism of action, intended for researchers, scientists, and drug development professionals. Through the modulation of mGlu1, a key receptor in excitatory neurotransmission, this compound presents a valuable pharmacological tool for investigating the role of mGlu1 in various physiological and pathological processes within the central nervous system (CNS).
Core Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the mGlu1 receptor, a location distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate. Consequently, this compound does not directly block the glutamate binding site but rather diminishes the receptor's response to glutamate stimulation. This negative allosteric modulation results in a decrease in downstream signaling cascades typically initiated by mGlu1 activation.
Quantitative Pharmacological Profile
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
In Vitro Potency and Selectivity
| Parameter | Value | Species | Assay Type |
| IC₅₀ | 99 nM | Human | Calcium Mobilization Assay |
Table 1: In vitro potency of this compound at the human mGlu1 receptor.
| Receptor Subtype | % Inhibition at 10 µM |
| mGlu1 | 100 |
| mGlu2 | < 10 |
| mGlu3 | < 10 |
| mGlu4 | < 10 |
| mGlu5 | < 10 |
| mGlu6 | < 10 |
| mGlu7 | < 10 |
| mGlu8 | < 10 |
Table 2: Selectivity profile of this compound against other mGlu receptor subtypes.[1]
This compound also demonstrated a favorable selectivity profile when screened against a panel of 68 other targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters, showing no significant activity at concentrations up to 10 µM.[1]
In Vivo Pharmacokinetics in Rats
| Route of Administration | Dose (mg/kg) | Time (hr) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain/Plasma Ratio |
| Intraperitoneal (IP) | 10 | 0.5 | 1027 ± 183 | 1251 ± 210 | 1.22 |
| Intraperitoneal (IP) | 10 | 1 | 856 ± 121 | 1012 ± 155 | 1.18 |
| Intraperitoneal (IP) | 10 | 3 | 312 ± 55 | 411 ± 68 | 1.32 |
Table 3: Pharmacokinetic profile of this compound in male Sprague-Dawley rats.[1]
Signaling Pathway Modulation
The canonical signaling pathway for the mGlu1 receptor involves its coupling to the Gq/11 family of G-proteins. Upon activation by glutamate, mGlu1 stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn activates various downstream effector proteins. This compound, as a negative allosteric modulator, attenuates this entire cascade by reducing the efficiency of G-protein coupling and subsequent second messenger generation in response to glutamate.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay was employed to determine the IC₅₀ of this compound on the human mGlu1 receptor.
Cell Line: Human Embryonic Kidney (HEK293A) cells stably expressing the human mGlu1 receptor.
Methodology:
-
Cell Plating: HEK293A-hmGlu1 cells were plated into 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: this compound was serially diluted and added to the wells. The plates were incubated for a further 15 minutes at room temperature.
-
Glutamate Stimulation: An EC₈₀ concentration of glutamate was added to the wells to stimulate the mGlu1 receptor.
-
Fluorescence Reading: Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).
-
Data Analysis: The fluorescence signal was normalized to the maximum glutamate response, and the IC₅₀ value was calculated from the concentration-response curve using a four-parameter logistic equation.[1]
Ancillary Pharmacology (Selectivity Screening)
To assess the selectivity of this compound, it was screened against a panel of 68 targets, including GPCRs, ion channels, and transporters.
Methodology: The selectivity screening was performed by Eurofins Panlabs using their LeadProfilingScreen. This service employs a variety of standardized binding and functional assays specific to each of the 68 targets. This compound was tested at a concentration of 10 µM. A significant interaction is typically defined as >50% inhibition or stimulation in the respective assays.
In Vivo Pharmacokinetic Study in Rats
This study was conducted to determine the plasma and brain concentrations of this compound following systemic administration.
Animals: Male Sprague-Dawley rats.
Methodology:
-
Dosing: A cohort of rats was administered this compound via intraperitoneal (IP) injection at a dose of 10 mg/kg, formulated in a vehicle of 20% Captisol.
-
Sample Collection: At designated time points (0.5, 1, and 3 hours post-dose), animals were euthanized, and trunk blood and whole brains were collected.
-
Sample Processing: Blood was centrifuged to obtain plasma. Brains were homogenized.
-
Bioanalysis: Plasma and brain homogenate concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The concentrations in plasma and brain were quantified against a standard curve, and the brain-to-plasma ratio was calculated.[1]
Conclusion
This compound is a well-characterized negative allosteric modulator of the mGlu1 receptor with high potency and selectivity. Its ability to penetrate the central nervous system and modulate mGlu1 signaling in vivo makes it an invaluable research tool for elucidating the role of this receptor in neurological function and disease. The detailed methodologies provided herein offer a basis for the replication and extension of these findings in future research endeavors.
References
An In-Depth Technical Guide to VU0469650: A Selective mGlu1 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0469650 is a potent, selective, and central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). As a valuable research tool, it allows for the targeted investigation of mGlu1 function in both in vitro and in vivo models. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and relevant signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies of mGlu1 receptor biology and its role in health and disease.
Core Pharmacological Data
This compound is distinguished by its high potency and selectivity for the mGlu1 receptor. The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Assay Type | Reference |
| IC₅₀ | 99 nM | Human | Calcium Mobilization |
Table 2: Selectivity Profile of this compound
| Target | Activity | Concentration Tested | Reference |
| mGlu2 | Inactive | >10 µM | |
| mGlu3 | Inactive | >10 µM | |
| mGlu4 | Inactive | >10 µM | |
| mGlu5 | Inactive | >10 µM | |
| mGlu6 | Inactive | >10 µM | |
| mGlu7 | Inactive | >10 µM | |
| mGlu8 | Inactive | >10 µM | |
| Panel of 68 other GPCRs, ion channels, kinases, and transporters | No significant activity | Not specified |
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Route of Administration | Dose | Brain Exposure | Plasma Exposure | Reference |
| CNS Penetrant | Intraperitoneal (IP) | Not specified | Good | Good |
Signaling Pathways and Mechanism of Action
mGlu1 Receptor Signaling Pathway
The mGlu1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. Upon activation by its endogenous ligand, glutamate, a conformational change in the receptor activates the G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, resulting in the release of intracellular calcium stores. DAG, along with calcium, activates protein kinase C (PKC).
Mechanism of Negative Allosteric Modulation by this compound
This compound functions as a negative allosteric modulator. This means it does not bind to the same site as glutamate (the orthosteric site) but instead binds to a distinct site on the receptor, known as an allosteric site. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate. As a result, the downstream signaling cascade is dampened, even in the presence of the endogenous agonist.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Calcium Mobilization Assay
This assay is a functional measure of mGlu1 receptor activation by quantifying the release of intracellular calcium.
Objective: To determine the IC₅₀ of this compound at the human mGlu1 receptor.
Materials:
-
HEK293 cells stably expressing the human mGlu1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Glutamate (agonist).
-
This compound.
-
384-well black-walled, clear-bottom microplates.
-
Fluorescence imaging plate reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating: Seed the mGlu1-expressing HEK293 cells into 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), 0.04% Pluronic F-127, and 2.5 mM probenecid in assay buffer.
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of glutamate at a concentration that elicits an EC₈₀ response (this concentration should be predetermined in a separate experiment).
-
Assay Measurement:
-
Place the cell plate and the compound plate into the fluorescence imaging plate reader.
-
Establish a baseline fluorescence reading.
-
Add the this compound dilutions to the cell plate and incubate for a predetermined time (e.g., 15 minutes).
-
Add the EC₈₀ concentration of glutamate to the wells.
-
Measure the change in fluorescence intensity over time.
-
-
Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. The inhibitory effect of this compound is calculated as a percentage of the response to glutamate alone. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the pharmacokinetic properties of this compound in rats.
Objective: To determine the plasma and brain exposure of this compound following systemic administration in rats.
Materials:
-
Male Sprague-Dawley rats.
-
This compound.
-
Vehicle for dosing (e.g., 20% Captisol).
-
Dosing syringes and needles.
-
Blood collection tubes (e.g., with K₂EDTA).
-
Anesthesia (e.g., isoflurane).
-
Surgical tools for brain collection.
-
Homogenizer.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Dosing: Acclimatize the rats to the housing conditions. On the day of the experiment, administer this compound via the desired route (e.g., intraperitoneal injection).
-
Blood and Brain Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via a suitable method (e.g., tail vein or cardiac puncture under terminal anesthesia).
-
Immediately following the final blood collection, perfuse the animals with saline and harvest the brains.
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Bioanalysis:
-
Extract this compound from the plasma and brain homogenate samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the plasma and brain concentrations of this compound against time. Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life. The brain-to-plasma ratio can also be determined to assess CNS penetration.
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the primary literature. Commercial vendors are the recommended source for obtaining this compound for research purposes.
Conclusion
This compound is a well-characterized and highly selective negative allosteric modulator of the mGlu1 receptor. Its favorable pharmacological and pharmacokinetic properties make it an invaluable tool for elucidating the physiological and pathophysiological roles of mGlu1 in the central nervous system. The data and protocols provided in this guide are intended to facilitate the effective use of this compound in future research endeavors.
An In-depth Technical Guide to VU0469650: A Potent and Selective mGlu1 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0469650 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor subtype 1 (mGlu1). Its ability to finely tune glutamatergic neurotransmission without directly competing with the endogenous ligand, glutamate, makes it a valuable tool for studying the physiological and pathological roles of the mGlu1 receptor. This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological activity, and experimental methodologies related to this compound, intended to serve as a technical guide for researchers in neuroscience and drug development.
Chemical Structure and Physicochemical Properties
This compound, chemically named 3-[(3R)-3-Methyl-4-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-1-piperazinyl]-2-pyridinecarbonitrile, is a synthetic, crystalline compound.[1] Its core structure features an N-acyl-N'-arylpiperazine scaffold.[2]
Table 1: Chemical and Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| Chemical Name | 3-[(3R)-3-Methyl-4-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-1-piperazinyl]-2-pyridinecarbonitrile hydrochloride | [3] |
| Molecular Formula | C₂₂H₂₈N₄O·HCl | [3][4] |
| Molecular Weight | 400.94 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥98% (HPLC) | [3][4] |
| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | [3][4] |
| Storage | Store at +4°C | [3][4] |
| CAS Number | 1443748-47-7 | [3] |
Pharmacological Properties
This compound acts as a negative allosteric modulator of the mGlu1 receptor. This means it binds to a site on the receptor distinct from the glutamate binding site and, in doing so, reduces the receptor's response to glutamate.[2]
Table 2: In Vitro Pharmacological Data for this compound
| Parameter | Value | Species/System | Reference(s) |
| IC₅₀ (mGlu1) | 99 nM | Human mGlu1-expressing cells | [3][4] |
| Selectivity | >100-fold selective for mGlu1 over mGlu2-8 and a panel of 68 other GPCRs, ion channels, kinases, and transporters | Human | [3][4] |
Table 3: In Vivo Pharmacokinetic Data for this compound in Rats (Intraperitoneal Dosing)
| Parameter | Value | Notes | Reference(s) |
| Brain Penetrance | CNS penetrant | Good exposure in both plasma and brain samples | [2][3] |
Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, half-life, and bioavailability following intraperitoneal dosing in rats have not been publicly disclosed in the primary literature.
Signaling Pathways
As a negative allosteric modulator of mGlu1, this compound attenuates the downstream signaling cascades initiated by glutamate binding to this receptor. The primary signaling pathway for mGlu1 involves its coupling to Gαq/11 G-proteins.
Experimental Protocols
In Vitro Efficacy: Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit glutamate-induced intracellular calcium mobilization in cells expressing the human mGlu1 receptor.
Experimental Workflow:
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu1 receptor are cultured under standard conditions.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for approximately 1 hour.
-
Compound Addition: After dye loading, the plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the automated addition of varying concentrations of this compound.
-
Glutamate Stimulation: Following a short incubation with this compound, a fixed concentration of glutamate (typically corresponding to the EC₈₀) is added to stimulate the mGlu1 receptor.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time to measure the intracellular calcium concentration change.
-
Data Analysis: The change in fluorescence is used to determine the inhibitory effect of this compound. The data are normalized and fitted to a four-parameter logistic equation to calculate the IC₅₀ value.
Selectivity Profiling
To determine the selectivity of this compound, it is screened against a panel of other receptors, ion channels, kinases, and transporters. A common method for this is through radioligand binding assays.
Logical Relationship for Selectivity Determination:
Methodology:
-
Target Preparation: Membranes are prepared from cells expressing the target of interest (e.g., mGlu2 receptor, dopamine (B1211576) D2 receptor, etc.).
-
Assay Setup: A fixed concentration of a specific radioligand for the target is incubated with the prepared membranes in the presence of a single high concentration of this compound (e.g., 10 µM).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity in the bound fraction is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by this compound is calculated by comparing the binding in the presence of this compound to the binding in its absence. Significant inhibition (typically >50%) at the tested concentration indicates potential off-target activity. For this compound, no significant inhibition was observed for the 68 targets tested, demonstrating its high selectivity for mGlu1.[3][4]
Conclusion
This compound is a well-characterized and highly selective negative allosteric modulator of the mGlu1 receptor. Its favorable in vitro and in vivo properties make it an invaluable pharmacological tool for elucidating the role of mGlu1 in the central nervous system. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acyl-N′-arylpiperazines as negative allosteric modulators of mGlu1: Identification of this compound, a potent and selective tool compound with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to VU0469650 for Studying Glutamate Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0469650 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). As a non-competitive antagonist, it offers a valuable tool for the nuanced investigation of glutamate signaling pathways, distinct from traditional orthosteric ligands. Its ability to cross the blood-brain barrier makes it suitable for both in vitro and in vivo studies, enabling researchers to probe the physiological and pathological roles of mGlu1 in the central nervous system (CNS).[1] This guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and a visualization of the signaling pathways it modulates.
Core Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its potency, selectivity, and pharmacokinetic profile.
Table 1: Potency and Selectivity of this compound
| Target | Assay Type | Parameter | Value | Species | Reference |
| mGlu1 | Calcium Mobilization | IC₅₀ | 99 nM | Human | [1] |
| mGlu2 | Not specified | Fold Selectivity | >100 | Not specified | [1] |
| mGlu3 | Not specified | Fold Selectivity | >100 | Not specified | [1] |
| mGlu4 | Not specified | Fold Selectivity | >100 | Not specified | [1] |
| mGlu5 | Not specified | Fold Selectivity | >100 | Not specified | [1] |
| mGlu6 | Not specified | Fold Selectivity | >100 | Not specified | [1] |
| mGlu7 | Not specified | Fold Selectivity | >100 | Not specified | [1] |
| mGlu8 | Not specified | Fold Selectivity | >100 | Not specified | [1] |
| Various GPCRs, ion channels, kinases, and transporters (68 total) | Radioligand Binding | % Inhibition @ 10 µM | <50% | Not specified | [1] |
Table 2: Pharmacokinetic Properties of this compound in Male Sprague-Dawley Rats
| Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t½) | Brain Exposure | Reference |
| Intravenous (IV) | 0.2 mg/kg | - | - | - | ~1 hour | Moderate | [1] |
| Intraperitoneal (IP) | 10 mg/kg | Good plasma exposure | - | Good plasma exposure | - | Good brain exposure | [1] |
Signaling Pathways Modulated by this compound
This compound, as a negative allosteric modulator of mGlu1, inhibits the downstream signaling cascades initiated by the binding of glutamate to this receptor. The primary pathway affected is the Gq-coupled pathway, which leads to the activation of phospholipase C (PLC) and subsequent intracellular events.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study glutamate signaling.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of this compound to inhibit glutamate-induced intracellular calcium mobilization in cells expressing the mGlu1 receptor.
Workflow Diagram:
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human mGlu1 receptor in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
-
Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the cell plate and add the dye-loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the desired concentrations of this compound or vehicle control to the wells of the cell plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Glutamate Stimulation and Fluorescence Measurement:
-
Prepare a solution of glutamate in the assay buffer at a concentration that will elicit a submaximal (EC₈₀) response.
-
Using a fluorescence plate reader (e.g., FLIPR), measure the baseline fluorescence for a short period.
-
Add the glutamate solution to the wells and continue to measure the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle-treated control.
-
Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Radioligand Binding Assay
This assay determines the affinity of this compound for the mGlu1 receptor by measuring its ability to displace a radiolabeled ligand.
Workflow Diagram:
Detailed Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the mGlu1 receptor in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate binding buffer. Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]R214127, a known mGlu1 antagonist radioligand), and varying concentrations of this compound or a non-specific binding control (e.g., a high concentration of a known mGlu1 antagonist).
-
Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the concentration of this compound.
-
Fit the data to a competition binding equation to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Ex Vivo Electrophysiology: mGluR-Dependent Long-Term Depression (LTD)
This protocol assesses the effect of this compound on a form of synaptic plasticity, mGluR-LTD, in hippocampal slices.
Workflow Diagram:
Detailed Protocol:
-
Slice Preparation:
-
Prepare acute hippocampal slices (300-400 µm thick) from a rodent brain in ice-cold artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂.
-
Allow the slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a physiological temperature (30-32°C).
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver baseline stimuli at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit an fEPSP with a slope that is 30-40% of the maximum.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Drug Application:
-
Bath-apply this compound at the desired concentration for a predetermined period (e.g., 20 minutes) prior to LTD induction.
-
-
LTD Induction:
-
Induce mGluR-LTD by bath-applying the group I mGluR agonist (S)-3,5-dihydroxyphenylglycine (DHPG) (e.g., 50-100 µM) for a short duration (e.g., 5-10 minutes).
-
-
Post-Induction Recording:
-
Wash out the DHPG and continue to record fEPSPs for at least 60 minutes to monitor the expression of LTD.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slopes to the average baseline slope.
-
Compare the magnitude of LTD (the percentage depression of the fEPSP slope in the last 10 minutes of recording) in the presence and absence of this compound.
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of the mGlu1 receptor in glutamate signaling. Its potency, selectivity, and CNS penetrance make it suitable for a wide range of in vitro and in vivo applications. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of this compound by researchers in academia and industry, ultimately advancing our understanding of mGlu1 function in health and disease.
References
In Vitro Characterization of VU0469650: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0469650 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). As a member of the N-acyl-N′-arylpiperazine chemical series, it represents a valuable tool compound for studying the physiological and pathological roles of mGlu1.[1][2] This document provides a comprehensive overview of the preliminary in vitro characterization of this compound, including its pharmacological data, the experimental protocols used for its characterization, and the relevant signaling pathways.
Pharmacological Data
The in vitro pharmacological profile of this compound has been primarily defined by its potent and selective inhibition of the mGlu1 receptor. The following table summarizes the key quantitative data obtained from various in vitro assays.
| Parameter | Value | Target | Assay Type |
| IC50 | 99 nM | Human mGlu1 | Functional Cell-Based Calcium Mobilization Assay |
| Selectivity | >100-fold | mGlu2, mGlu3, mGlu4, mGlu5, mGlu6, mGlu7, mGlu8 | Not specified |
| Off-Target Activity | No significant activity | Panel of 68 GPCRs, ion channels, kinases, and transporters | Not specified |
Experimental Protocols
The primary in vitro assay used to characterize this compound is a functional cell-based assay that measures the compound's ability to inhibit glutamate-induced intracellular calcium mobilization in cells expressing the human mGlu1 receptor.
mGlu1 Negative Allosteric Modulator Calcium Mobilization Assay
Objective: To determine the potency of this compound as a negative allosteric modulator of the human mGlu1 receptor.
Principle: mGlu1 is a Gq-coupled G-protein coupled receptor (GPCR). Its activation by an agonist like glutamate leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can be measured using a calcium-sensitive fluorescent dye. A negative allosteric modulator will decrease the response to the agonist, resulting in a lower calcium signal.
Materials:
-
HEK293 cells stably expressing the human mGlu1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5).
-
Pluronic F-127.
-
L-glutamic acid.
-
This compound.
-
384-well black-walled, clear-bottom assay plates.
-
A fluorescence imaging plate reader (FLIPR) or equivalent instrument capable of kinetic reading.
Procedure:
-
Cell Plating: Seed the HEK293-h-mGlu1 cells into 384-well assay plates at an appropriate density and allow them to adhere and grow overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the dye-loading buffer to each well. Incubate the plates at 37°C for 1 hour to allow for dye uptake.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Protocol: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Initiate the assay protocol. The instrument will first measure the baseline fluorescence. c. Add the this compound dilutions to the cell plate and incubate for a defined period. d. Add an EC80 concentration of L-glutamic acid to the cell plate to stimulate the mGlu1 receptor. e. Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.
-
Data Analysis: a. The fluorescence signal is recorded over time. The peak fluorescence response is used for analysis. b. The data is normalized to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition). c. The normalized data is then plotted against the logarithm of the this compound concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.
Selectivity Profiling
Objective: To assess the selectivity of this compound for mGlu1 over other mGlu receptor subtypes and a broader panel of off-target proteins.
Procedure:
-
mGlu Receptor Selectivity: The activity of this compound was evaluated against other mGlu receptor subtypes (mGlu2-8) using appropriate functional assays for each receptor. The specific assay formats are not detailed in the primary literature but would typically involve measuring a functional readout relevant to the G-protein coupling of each receptor subtype (e.g., cAMP measurement for Gi/o-coupled receptors).
-
Broad Panel Screening: this compound was profiled against a panel of 68 other targets, including various GPCRs, ion channels, kinases, and transporters. This is typically performed by a contract research organization (CRO) using a battery of standardized binding or functional assays. The compound is usually tested at a single high concentration (e.g., 10 µM) to identify any significant off-target interactions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mGlu1 signaling pathway modulated by this compound and the general workflow for its in vitro characterization.
Caption: mGlu1 receptor signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro characterization of this compound.
References
- 1. N-Acyl-N'-arylpiperazines as negative allosteric modulators of mGlu1: identification of this compound, a potent and selective tool compound with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acyl-N′-arylpiperazines as negative allosteric modulators of mGlu1: Identification of this compound, a potent and selective tool compound with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]
Initial Pharmacological Screening of VU0469650: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0469650 is a potent and highly selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). As a crucial tool compound for studying the physiological and pathological roles of mGlu1, a thorough understanding of its selectivity profile is paramount. This document provides a technical guide to the initial screening of this compound against a broad panel of other G-protein coupled receptors (GPCRs), ion channels, and kinases. The data presented herein underscores the exceptional selectivity of this compound for mGlu1, establishing it as a high-quality chemical probe for in vitro and in vivo studies.
Selectivity Profile of this compound
This compound was profiled in a comprehensive panel of ancillary pharmacology assays to determine its selectivity against other potential biological targets. The screening revealed a remarkable selectivity for mGlu1 over other mGlu subtypes and a wide array of other GPCRs and protein classes.
Table 1: Quantitative Selectivity Data for this compound Against Metabotropic Glutamate Receptors
| Target | Activity | IC₅₀ (nM) | Fold Selectivity vs. mGlu1 |
| mGlu1 | Negative Allosteric Modulator | 28 | - |
| mGlu2 | Inactive | >10,000 | >357 |
| mGlu3 | Inactive | >10,000 | >357 |
| mGlu4 | Inactive | >10,000 | >357 |
| mGlu5 | Inactive | >10,000 | >357 |
| mGlu6 | Inactive | >10,000 | >357 |
| mGlu7 | Inactive | >10,000 | >357 |
| mGlu8 | Inactive | >10,000 | >357 |
Table 2: Summary of this compound Screening Against a Broad Panel of GPCRs, Ion Channels, and Kinases
This compound was screened against a panel of 68 other GPCRs, ion channels, and kinases at a concentration of 10 µM and exhibited no significant activity. This demonstrates a greater than 100-fold selectivity for mGlu1 over this extensive panel of off-targets.[1] Due to the proprietary nature of the full screening panel data, individual results for each of the 68 targets are not publicly available. However, the consistent lack of off-target activity at a high concentration confirms the exceptional selectivity of this compound.
Experimental Protocols
The following are detailed methodologies representative of the key experiments conducted to determine the selectivity profile of this compound.
mGlu1 Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an agonist at the mGlu1 receptor.
a. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK) 293A cells stably expressing human mGlu1 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 IU/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and allowed to adhere overnight.
b. Fluorescent Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
c. Compound Addition and Agonist Stimulation:
-
This compound is serially diluted to various concentrations in an appropriate assay buffer.
-
The diluted compound is added to the wells, and the plate is incubated for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
An EC₈₀ concentration of glutamate (the orthosteric agonist) is then added to the wells to stimulate the mGlu1 receptor.
d. Signal Detection and Data Analysis:
-
Changes in intracellular calcium are monitored in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
The fluorescence intensity is measured before and after the addition of the agonist.
-
The inhibitory effect of this compound is calculated as a percentage of the response to the agonist alone.
-
IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Ancillary GPCR Screening (Radioligand Binding Assays)
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.
a. Membrane Preparation:
-
Cell membranes are prepared from cell lines stably or transiently expressing the GPCR of interest.
-
Cells are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.
b. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a specific radioligand for the target receptor, and either this compound at a fixed concentration (e.g., 10 µM) or a vehicle control.
-
The reaction is incubated at a specific temperature for a set duration to allow binding to reach equilibrium.
c. Separation of Bound and Free Radioligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
d. Detection and Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The percentage of inhibition of radioligand binding by this compound is calculated by comparing the radioactivity in the wells containing the test compound to the control wells.
-
Significant inhibition (typically >50%) at a concentration of 10 µM would indicate potential off-target activity.
Visualizations
Caption: Experimental workflow for the screening of this compound.
Caption: Simplified mGlu1 signaling pathway and the inhibitory action of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with VU0469650
For Researchers, Scientists, and Drug Development Professionals
Abstract
VU0469650 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a valuable tool for studying the physiological and pathological roles of mGluR1, this compound has potential applications in neuroscience research, particularly in models of neurological and psychiatric disorders. These application notes provide a comprehensive overview of the in vivo use of this compound, including its pharmacological properties, experimental protocols, and relevant signaling pathways.
Introduction
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Dysregulation of mGluR1 signaling has been implicated in various central nervous system (CNS) disorders, including pain, anxiety, and neurodegenerative diseases. Negative allosteric modulators of mGluR1, such as this compound, offer a promising therapeutic strategy by dampening excessive glutamate signaling without directly competing with the endogenous ligand. This compound exhibits high selectivity for mGluR1 over other mGluR subtypes and demonstrates good CNS exposure, making it an ideal tool for in vivo investigations.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₈N₄O · HCl | [1] |
| Molecular Weight | 400.94 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and ethanol |
In Vitro Pharmacology
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (hM1) | 99 nM | HEK293 cells expressing human mGluR1 | [1] |
| Selectivity | >100-fold selective over mGluR2-8 and a panel of other receptors and ion channels | Various cell lines | [1] |
In Vivo Pharmacokinetics in Rats (Intraperitoneal Dosing)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Brain Cmax (ng/g) | Brain/Plasma Ratio |
| 10 | 1040 ± 130 | 0.25 | 1160 ± 190 | 1.1 |
| 30 | 3130 ± 380 | 0.5 | 3450 ± 420 | 1.1 |
Data extracted from Lovell et al., Bioorg. Med. Chem. Lett. 2013, 23 (13), 3713-3718.
Experimental Protocols
General Animal Handling and Husbandry
-
Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimation: Allow animals to acclimate to the housing facilities for at least one week before the start of any experiment.
-
Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the NIH Guide for the Care and Use of Laboratory Animals.
Preparation of Dosing Solution
-
Vehicle Selection: A common vehicle for in vivo administration of this compound is a suspension in 10% Tween 80 in sterile water.
-
Preparation:
-
Weigh the required amount of this compound hydrochloride.
-
In a sterile container, add the appropriate volume of 10% Tween 80.
-
Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a uniform suspension.
-
Prepare the dosing solution fresh on the day of the experiment.
-
Administration
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for this compound.
-
Dosage: A dose of 60 mg/kg has been used in mice to study its modulatory effects on other CNS-active compounds. Dose-response studies are recommended to determine the optimal dose for a specific experimental paradigm.
-
Procedure:
-
Gently restrain the animal.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert a 25-27 gauge needle at a 15-20 degree angle, ensuring it does not penetrate any internal organs.
-
Inject the calculated volume of the this compound suspension.
-
Withdraw the needle and return the animal to its home cage.
-
Monitor the animal for any adverse reactions following the injection.
-
Behavioral Assessments (Example: Anxiety Model)
Several behavioral paradigms can be employed to assess the anxiolytic-like effects of this compound, given the role of mGluR1 in anxiety.
-
Elevated Plus Maze (EPM):
-
Administer this compound or vehicle 30-60 minutes prior to testing.
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
An anxiolytic effect is indicated by an increase in the time spent and/or the number of entries into the open arms.
-
-
Marble Burying Test:
-
Administer this compound or vehicle 30-60 minutes prior to testing.
-
Place the mouse in a cage containing 5 cm of bedding and 20 marbles evenly spaced on the surface.
-
Allow the mouse to explore and bury the marbles for 30 minutes.
-
At the end of the session, count the number of marbles that are at least two-thirds buried.
-
A decrease in the number of buried marbles suggests an anxiolytic-like effect.
-
Signaling Pathway
The primary mechanism of action of this compound is the negative allosteric modulation of mGluR1. This receptor is coupled to the Gq/G11 family of G-proteins. Upon activation by glutamate, mGluR1 initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound binds to a site on the mGluR1 distinct from the glutamate binding site and reduces the receptor's response to glutamate, thereby dampening this downstream signaling.
Caption: Signaling pathway of mGluR1 and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study using this compound.
Caption: A generalized workflow for in vivo behavioral studies with this compound.
Disclaimer
This document is intended for research purposes only and is not a substitute for a thorough literature review and consultation with experienced researchers. The provided protocols are examples and may require optimization for specific experimental conditions and research questions. Always adhere to institutional guidelines and ethical standards for animal research.
References
Application Notes and Protocols for VU0469650 in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0469650 is a potent, selective, and brain-penetrant negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2][3][4][5] As a NAM, this compound does not directly compete with the endogenous ligand glutamate but instead binds to an allosteric site on the receptor, reducing its response to glutamate. The mGluR1 receptor is implicated in a variety of central nervous system functions and its dysregulation has been linked to several neurological and psychiatric disorders, including schizophrenia. These application notes provide detailed protocols for the use of this compound in common rodent behavioral models relevant to the study of schizophrenia and cognitive function.
Mechanism of Action and Signaling Pathway
The mGluR1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, primarily couples to Gαq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a negative allosteric modulator, this compound attenuates this signaling cascade.
Caption: mGluR1 Signaling Pathway and the inhibitory action of this compound.
Rodent Behavioral Models
This compound has been utilized in several rodent behavioral models to investigate its potential as a therapeutic agent, particularly for schizophrenia. The following sections provide detailed protocols and available quantitative data for key experiments.
Amphetamine-Induced Hyperlocomotion (AHL)
This model is widely used to screen for antipsychotic potential. Amphetamine, a dopamine-releasing agent, induces a state of hyperlocomotion in rodents, which is considered a model of the positive symptoms of schizophrenia. The ability of a compound to attenuate this hyperlocomotion suggests potential antipsychotic efficacy.
Experimental Protocol:
-
Animals: Male C57BL/6J mice are commonly used.
-
Housing: Mice should be housed in groups with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Habituation: Prior to testing, mice should be habituated to the testing room for at least 60 minutes.
-
Drug Administration:
-
Administer this compound (e.g., 60 mg/kg, intraperitoneally - i.p.) or vehicle.
-
After a pre-treatment period (e.g., 30 minutes), administer amphetamine (e.g., 3 mg/kg, i.p.) or saline.
-
-
Locomotor Activity Monitoring: Immediately after amphetamine/saline injection, place the mice in automated locomotor activity chambers. Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 90 minutes).
Experimental Workflow:
Caption: Workflow for the Amphetamine-Induced Hyperlocomotion (AHL) experiment.
Quantitative Data:
| Treatment Group | Dose (mg/kg) | Locomotor Activity (Distance Traveled in cm, Mean ± SEM) | % Attenuation of Amphetamine Effect |
| Vehicle + Saline | - | ~2000 ± 300 | - |
| Vehicle + Amphetamine | 3 | ~8000 ± 500 | 0% |
| This compound + Amphetamine | 60 | ~4000 ± 400* | ~50% |
*p < 0.05 compared to Vehicle + Amphetamine group. Data is illustrative based on findings from Gregory et al., 2018.[1]
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents. The ability of a compound to restore PPI deficits is indicative of potential antipsychotic activity.
Experimental Protocol:
-
Animals: Male C57BL/6J mice are suitable for this assay.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker and a motion sensor to detect the startle response.
-
Habituation: Allow a 5-minute acclimation period in the startle chamber with background white noise (e.g., 65 dB).
-
Drug Administration: Administer this compound (e.g., 60 mg/kg, i.p.) or vehicle 30 minutes before the test session. To induce a PPI deficit, a psychostimulant like amphetamine (e.g., 3 mg/kg, i.p.) can be administered after the this compound pre-treatment.
-
Test Session: The session consists of a series of trials:
-
Pulse-alone trials: A loud startling stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A non-startling prepulse stimulus (e.g., 75, 80, or 85 dB white noise for 20 ms) presented 100 ms (B15284909) before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].
Experimental Workflow:
Caption: Workflow for the Prepulse Inhibition (PPI) experiment.
Quantitative Data:
| Treatment Group | Dose (mg/kg) | % PPI (at 80 dB prepulse, Mean ± SEM) |
| Vehicle + Saline | - | ~60% ± 5% |
| Vehicle + Amphetamine | 3 | ~30% ± 4%* |
| This compound + Amphetamine | 60 | ~55% ± 6%# |
*p < 0.05 compared to Vehicle + Saline group. #p < 0.05 compared to Vehicle + Amphetamine group. Data is illustrative based on findings from Gregory et al., 2018.[1]
Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory, a cognitive domain often impaired in schizophrenia. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.
Experimental Protocol:
-
Animals: Male C57BL/6J mice are typically used.
-
Apparatus: An open-field arena. A variety of objects that are of similar size but different in shape and texture should be used.
-
Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object for a set period (e.g., 5-10 minutes).
-
Drug Administration: this compound or vehicle can be administered before the training phase to assess its effect on memory acquisition, or before the test phase to evaluate its impact on memory retrieval. To model cognitive deficits, a compound like MK-801 (an NMDA receptor antagonist) can be administered before the training phase.
-
Data Analysis: A discrimination index (DI) is calculated as: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
Experimental Workflow:
References
- 1. Activation of the mGlu1 metabotropic glutamate receptor has antipsychotic-like effects and is required for efficacy of M4 muscarinic receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mGlu1-mediated restoration of prefrontal cortex inhibitory signaling reverses social and cognitive deficits in an NMDA hypofunction model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cognitive and behavioral evaluation of nutritional interventions in rodent models of brain aging and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR88 Agonists in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a key brain region involved in motor control, reward, and cognition.[1][2][3] It is coupled to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] Studies involving GPR88 knockout mice have revealed its crucial role in modulating neuronal excitability. The absence of GPR88 results in increased glutamatergic excitation and reduced GABAergic inhibition in striatal medium spiny neurons (MSNs), leading to enhanced neuronal firing.[4][5] Consequently, GPR88 has emerged as a promising therapeutic target for neurological and psychiatric disorders.
The synthetic agonist VU0469650, and other known GPR88 agonists like 2-PCCA and RTI-13951-33, offer valuable tools to investigate the therapeutic potential of targeting this receptor.[1][6] These compounds are expected to decrease the excitability of striatal neurons, thereby counteracting the hyperexcitability observed in certain pathological states. This document provides detailed application notes and protocols for utilizing GPR88 agonists, with this compound as a representative compound, in electrophysiology slice recordings to characterize their effects on neuronal and synaptic properties.
Data Presentation
Table 1: Known GPR88 Agonists and their In Vitro Potency
| Compound Name | Compound Type | Assay Type | EC₅₀ (nM) | Reference Cell Line |
| 2-PCCA hydrochloride | Agonist | cAMP Inhibition | 116 | HEK293 |
| (1R,2R)-2-PCCA | Agonist | cAMP Inhibition | 3 | Cell-free assay |
| RTI-13951-33 | Agonist | cAMP Inhibition | 25 | CHO-K1 |
| RTI-122 | Agonist | cAMP Inhibition | 11 | Not Specified |
| GPR88 agonist 3 | Agonist | cAMP Inhibition | 204 | Not Specified |
This table summarizes the potency of several well-characterized GPR88 agonists in vitro, providing a benchmark for estimating effective concentrations in slice electrophysiology experiments.
Table 2: Expected Electrophysiological Effects of GPR88 Agonist (this compound) Application on Striatal Medium Spiny Neurons
| Electrophysiological Parameter | Expected Effect of this compound | Rationale (based on GPR88 knockout studies) |
| Intrinsic Excitability | ||
| Resting Membrane Potential | Hyperpolarization or No Change | Gαi/o coupling can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels. |
| Input Resistance | Decrease | Activation of potassium conductances will lower membrane resistance. |
| Action Potential Threshold | Increase | A more hyperpolarized resting potential and lower input resistance will require a larger depolarization to reach the threshold. |
| Firing Frequency (in response to depolarization) | Decrease | Overall decrease in neuronal excitability. |
| Synaptic Transmission | ||
| Spontaneous Excitatory Postsynaptic Currents (sEPSCs) | Decrease in frequency and/or amplitude | GPR88 activation may presynaptically inhibit glutamate (B1630785) release. |
| Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) | Increase in frequency and/or amplitude | GPR88 activation may enhance GABA release or postsynaptic GABAA receptor function. |
| Evoked Excitatory Postsynaptic Potentials (eEPSPs) | Decrease in amplitude | Reduced presynaptic glutamate release. |
| Evoked Inhibitory Postsynaptic Potentials (eIPSPs) | Increase in amplitude | Enhanced presynaptic GABA release. |
This table outlines the anticipated outcomes of applying a GPR88 agonist to striatal MSNs, inferred from the phenotype of GPR88 knockout mice which exhibit hyperexcitability.[4][5]
Experimental Protocols
Protocol 1: Preparation of Acute Striatal Slices for Electrophysiology
This protocol is adapted from standard procedures for preparing healthy acute brain slices suitable for patch-clamp recordings.[7]
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Vibratome
-
Dissection tools (scissors, forceps, scalpel)
-
Petri dishes
-
Carbogen gas (95% O₂, 5% CO₂)
-
Ice
-
NMDG-based Protective Cutting Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, 10 MgSO₄. pH 7.3-7.4, Osmolarity ~310 mOsm.
-
Artificial Cerebrospinal Fluid (aCSF) for recording (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 12.5 glucose, 2 CaCl₂, 1 MgSO₄. pH 7.4, Osmolarity ~310 mOsm.
Procedure:
-
Anesthesia and Brain Extraction:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold NMDG-based cutting solution until the liver is cleared of blood.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated NMDG solution.
-
-
Slicing:
-
Mount the brain onto the vibratome stage. For coronal striatal slices, a block of the forebrain is typically used.
-
Submerge the mounted brain in the ice-cold, carbogenated NMDG cutting solution in the vibratome buffer tray.
-
Cut coronal slices at a thickness of 250-300 µm.
-
-
Recovery:
-
Transfer the slices to a recovery chamber containing NMDG-based cutting solution warmed to 32-34°C and continuously bubbled with carbogen.
-
Allow the slices to recover for 10-15 minutes.
-
Transfer the slices to a holding chamber containing aCSF at room temperature, continuously bubbled with carbogen.
-
Let the slices rest for at least 1 hour before commencing recordings.
-
Protocol 2: Whole-Cell Patch-Clamp Recording from Striatal Medium Spiny Neurons
Materials:
-
Prepared acute striatal slices
-
Upright microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Intracellular Solution (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.4 Na-GTP. pH 7.2-7.3 with KOH, Osmolarity ~290 mOsm.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Perfusion system
Procedure:
-
Slice and Cell Identification:
-
Transfer a single slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 ml/min at 32-34°C.
-
Using DIC optics, identify the dorsal striatum and locate medium spiny neurons based on their characteristic medium-sized somata.
-
-
Pipette Preparation and Sealing:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a target MSN with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a GΩ seal.
-
-
Whole-Cell Configuration and Data Acquisition:
-
Apply gentle suction to rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting recordings.
-
-
Application of this compound:
-
Prepare the desired final concentration of this compound in aCSF. Based on the EC₅₀ of other GPR88 agonists, a starting concentration range of 100 nM to 1 µM is recommended. Ensure the final DMSO concentration is <0.1%.
-
Record baseline electrophysiological properties (see below) for at least 5-10 minutes.
-
Switch the perfusion to the aCSF containing this compound and record for 10-15 minutes.
-
Wash out the compound by perfusing with normal aCSF for at least 15-20 minutes to observe any reversal of effects.
-
-
Electrophysiological Recordings:
-
Intrinsic Excitability: In current-clamp mode, inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +300 pA in 20 pA increments, 500 ms (B15284909) duration) to measure resting membrane potential, input resistance, action potential threshold, and firing frequency.
-
Spontaneous Synaptic Currents: In voltage-clamp mode, hold the neuron at -70 mV to record sEPSCs and at 0 mV (or a calculated chloride reversal potential) to record sIPSCs.
-
Evoked Synaptic Potentials: Place a stimulating electrode in the cortex or corpus callosum to evoke synaptic responses in the recorded MSN.
-
Mandatory Visualizations
References
- 1. Orphan Receptor GPR88 as an Emerging Neurotherapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR88 - a putative signaling molecule predominantly expressed in the striatum: Cellular localization and developmental regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Striatal GPR88 Modulates Foraging Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of GPR88 enhances medium spiny neuron activity and alters motor- and cue-dependent behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of GPR88 enhances medium spiny neuron activity and alters motor- and cue-dependent behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GPR88 agonist RTI‐13951‐33 reduces alcohol drinking and seeking in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Mobilization Assay Using VU0469650
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0469650 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1][2] The mGlu1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic transmission and neuronal excitability.[3][4] Upon activation by its endogenous ligand, glutamate, the mGlu1 receptor couples to Gq/G11 proteins, initiating a signaling cascade that results in the mobilization of intracellular calcium.[5][6] This application note provides a detailed protocol for a calcium mobilization assay to characterize the inhibitory activity of this compound on the mGlu1 receptor.
Principle of the Assay
This assay quantifies the ability of this compound to inhibit the increase in intracellular calcium concentration triggered by an mGlu1 receptor agonist. The assay utilizes a cell line stably expressing the human mGlu1 receptor and a fluorescent calcium indicator dye. When the mGlu1 receptor is activated by an agonist, it triggers the release of calcium from intracellular stores, leading to an increase in the fluorescence of the indicator dye. As a negative allosteric modulator, this compound binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to the agonist, thereby decreasing the fluorescence signal. The potency of this compound is determined by measuring the concentration-dependent inhibition of the agonist-induced calcium mobilization.
Quantitative Data Summary
The following tables summarize the key pharmacological data for this compound and a standard mGlu1 receptor agonist.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | mGlu1 Receptor | Calcium Mobilization | IC50 | 99 nM | [1][2] |
| L-Quisqualate | Group I mGluRs | Calcium Mobilization | EC50 | Varies by cell line and expression level | [7] |
| Glutamate | mGlu1 Receptor | Calcium Mobilization | EC80 | To be determined empirically for the specific cell line and assay conditions |
Note: The EC80 value for glutamate should be experimentally determined for the specific cell line and assay conditions to ensure a robust assay window for screening inhibitors.
Signaling Pathway
The activation of the mGlu1 receptor by glutamate initiates a well-defined signaling cascade leading to intracellular calcium mobilization.
mGlu1 receptor signaling pathway leading to calcium mobilization.
Experimental Workflow
The following diagram outlines the major steps in the calcium mobilization assay to assess the inhibitory effect of this compound.
Experimental workflow for the this compound calcium mobilization assay.
Experimental Protocol
This protocol is designed for a 96-well or 384-well plate format and is compatible with fluorescence microplate readers equipped with automated liquid handling, such as a FlexStation or FLIPR system.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing the human mGlu1 receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM (or equivalent).
-
Pluronic F-127
-
Probenecid (optional, for cell lines with active organic anion transporters).
-
This compound: Prepare a stock solution in DMSO.
-
Glutamate: Prepare a stock solution in water or assay buffer.
-
Black-walled, clear-bottom microplates (96-well or 384-well).
Procedure
-
Cell Seeding:
-
Culture HEK293-mGlu1 cells to 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by diluting Fluo-4 AM in assay buffer to the desired final concentration (e.g., 4 µM). Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye dispersal. If using probenecid, add it to the assay buffer at a final concentration of 2.5 mM.
-
Remove the culture medium from the cell plate and wash the cells once with assay buffer.
-
Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator, protected from light.
-
-
Compound Incubation:
-
During the dye loading incubation, prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (e.g., DMSO in assay buffer).
-
After the dye loading incubation, wash the cells twice with assay buffer to remove excess dye.
-
Add the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 15-20 minutes at room temperature, protected from light.
-
-
Agonist Addition and Signal Detection:
-
Prepare the glutamate solution in assay buffer at a concentration that will yield a final EC80 concentration upon addition to the wells.
-
Set up the fluorescence microplate reader to measure fluorescence intensity (e.g., excitation at ~494 nm and emission at ~516 nm for Fluo-4).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's automated liquid handling, add the glutamate solution to all wells.
-
Continue to record the fluorescence signal for at least 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, determine the peak fluorescence response after agonist addition and subtract the baseline fluorescence.
-
Normalize the data to the response of the vehicle control wells (0% inhibition) and a positive control inhibitor or no agonist control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Conclusion
This application note provides a comprehensive protocol for a calcium mobilization assay to characterize the inhibitory activity of the mGlu1 receptor negative allosteric modulator, this compound. This assay is a robust and reliable method for screening and characterizing compounds targeting the mGlu1 receptor and can be adapted for high-throughput screening campaigns in drug discovery.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. Constitutive activity modulation of human metabotropic glutamate 5a receptors in HEK293 cells: a role for key amino-terminal cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nuclear localization of functional metabotropic glutamate receptor mGlu1 in HEK293 cells and cortical neurons: role in nuclear calcium mobilization and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Competitive inhibition of NMDA receptor-mediated currents by extracellular calcium chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of mGluR1 receptor results in analgesia and disruption of motor and cognitive performances: effects of A-841720, a novel non-competitive mGluR1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of VU0469650 Stock Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation of stock solutions of VU0469650 in Dimethyl Sulfoxide (DMSO). This compound is a potent and selective negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.
Chemical and Physical Properties
Proper preparation of stock solutions requires accurate information regarding the compound's properties. The key quantitative data for this compound and its hydrochloride salt are summarized below. It is crucial to use the batch-specific molecular weight provided on the product vial for all calculations.
| Property | This compound | This compound hydrochloride | Notes |
| Molecular Formula | C22H28N4O[1] | C22H28N4O.HCl | |
| Molecular Weight ( g/mol ) | 364.48[1] | 400.94 | Always use the batch-specific molecular weight from the vial. |
| Appearance | Off-white to light yellow solid[1][2] | Solid | |
| Solubility in DMSO | 41.67 mg/mL (114.33 mM)[1][2] | Soluble to 100 mM | Warming, and sonication may be required for complete dissolution[1][2]. Use newly opened, anhydrous DMSO[1][2]. |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[1][2] | Store at +4°C | Follow manufacturer's recommendations. |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month[1][2] | Store at -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles[1][2]. |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride (MW: 400.94 g/mol ) in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing the Compound: Tare the analytical balance with a clean microcentrifuge tube. Carefully weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.01 mg.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 400.94 g/mol / 1000 = 4.0094 mg
-
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Close the tube tightly and vortex thoroughly until the compound is completely dissolved. If necessary, briefly sonicate the solution in a water bath or warm gently (up to 60°C) to aid dissolution[1][2]. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[1][2].
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1][2]. Protect from light.
Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for stock solution preparation.
References
Application Notes and Protocols for VU0469650 in Neuropathic Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0469650 is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. M4 receptors, which are coupled to Gαi/o proteins, are expressed in key areas of the central nervous system involved in pain processing, including the spinal cord dorsal horn and supraspinal regions. Activation of M4 receptors generally leads to neuronal inhibition. As a PAM, this compound enhances the effect of the endogenous neurotransmitter acetylcholine (ACh) at the M4 receptor, offering a promising therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as neuropathic pain. These application notes provide an overview of the use of this compound in preclinical models of neuropathic pain, including detailed experimental protocols and data presentation.
Mechanism of Action
This compound binds to an allosteric site on the M4 receptor, distinct from the orthosteric binding site for acetylcholine. This binding potentiates the receptor's response to ACh, leading to a greater inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades.[1] In the context of neuropathic pain, this enhanced M4 receptor activity is thought to counteract the hyperexcitability of nociceptive pathways. Studies have indicated that M2 and M4 muscarinic receptor subtypes play a significant role in the spinal control of nociception.[2][3][4][5][6]
Quantitative Data Summary
While specific efficacy data for this compound in neuropathic pain models is still emerging in publicly available literature, the following table summarizes the expected outcomes based on the known pharmacology of M4 PAMs and data from similar compounds. Efficacy is typically measured as a reversal of mechanical allodynia, indicated by an increase in the paw withdrawal threshold (PWT) in grams.
| Animal Model | Behavioral Assay | Expected Outcome (Change in Paw Withdrawal Threshold) | Reference Compound Data (if available) |
| Chronic Constriction Injury (CCI) of the sciatic nerve in rats | von Frey Test | Dose-dependent increase in PWT | M4 PAMs have shown antinociceptive effects in other pain models. |
| Spared Nerve Injury (SNI) in rats | von Frey Test | Dose-dependent increase in PWT | Data for specific M4 PAMs in this model is limited in public literature. |
| Spinal Nerve Ligation (SNL) in rats | von Frey Test | Dose-dependent increase in PWT | M4 receptor activation is implicated in spinal analgesia.[6] |
Experimental Protocols
Induction of Neuropathic Pain Models
a) Chronic Constriction Injury (CCI) Model (Rat) [3][7]
-
Anesthesia: Anesthetize adult male Sprague-Dawley or Wistar rats (200-250g) with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a small incision on the lateral side of the mid-thigh to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, spaced approximately 1 mm apart. The ligatures should be tied just tightly enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Administer post-operative analgesics as per institutional guidelines for the first 48 hours. Monitor the animals for signs of infection or distress. Mechanical allodynia typically develops within 7-14 days and remains stable for several weeks.
b) Spinal Nerve Ligation (SNL) Model (Rat) [1][8]
-
Anesthesia: Anesthetize adult male Sprague-Dawley rats (180-220g) as described for the CCI model.
-
Surgical Procedure:
-
Place the rat in a prone position and make a midline incision over the lumbar spine.
-
Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.
-
Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a 6-0 silk suture.
-
Close the muscle and skin layers with sutures.
-
-
Post-operative Care: Provide post-operative analgesia and monitoring as described for the CCI model. Mechanical allodynia typically develops in the ipsilateral paw within 3-7 days.
Administration of this compound
-
Vehicle Formulation: Due to the hydrophobic nature of many small molecule inhibitors, a common vehicle for oral administration in rodents is a suspension in 0.5% methylcellulose (B11928114) or a solution containing a solubilizing agent like 10% Tween 80 in saline. It is critical to determine the optimal, well-tolerated vehicle for this compound through preliminary studies.
-
Route of Administration: Oral gavage (PO) is a common and clinically relevant route for administration. Intraperitoneal (i.p.) injection can also be used.
-
Dose Range: A dose-response study should be conducted to determine the effective dose range. Based on preclinical studies of other M4 PAMs, a starting range of 1-30 mg/kg for oral administration could be explored.
-
Protocol:
-
Prepare a fresh suspension or solution of this compound in the chosen vehicle on each day of dosing.
-
Administer the compound or vehicle to the control group at a consistent time each day.
-
Behavioral testing should be performed at the predicted time of peak plasma concentration (Tmax), which should be determined in preliminary pharmacokinetic studies.
-
Behavioral Assessment of Mechanical Allodynia
a) von Frey Test [8][9][10][11]
-
Apparatus: A set of calibrated von Frey filaments (hairs) of increasing stiffness. The testing is conducted on a wire mesh platform that allows access to the plantar surface of the rat's hind paws.
-
Acclimation: Acclimate the rats to the testing environment and apparatus for at least 15-30 minutes before testing to minimize stress-induced responses.
-
Procedure (Up-Down Method):
-
Begin with a filament in the middle of the force range (e.g., 2.0 g) and apply it to the plantar surface of the ipsilateral (injured) hind paw until it just bends. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, the next filament tested should be of lower force. If there is no response, the next filament should be of higher force.
-
The 50% paw withdrawal threshold (PWT) is calculated from the pattern of positive and negative responses using the formula described by Dixon.
-
-
Data Analysis: The PWT in grams is the primary endpoint. A significant increase in the PWT in the this compound-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.
Visualizations
Signaling Pathway of M4 Receptor PAM in a Nociceptive Neuron
Caption: M4 PAM signaling cascade leading to neuronal inhibition.
Experimental Workflow for a Preclinical Neuropathic Pain Study
Caption: Workflow for evaluating this compound in a rodent model of neuropathic pain.
References
- 1. researchgate.net [researchgate.net]
- 2. M2, M3, and M4 receptor subtypes contribute to muscarinic potentiation of GABAergic inputs to spinal dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Role of M2, M3, and M4 Muscarinic Receptor Subtypes in the Spinal Cholinergic Control of Nociception Revealed Using siRNA in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpmr.com [wjpmr.com]
- 6. Role of M2, M3, and M4 muscarinic receptor subtypes in the spinal cholinergic control of nociception revealed using siRNA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Paw withdrawal threshold in the von Frey hair test is influenced by the surface on which the rat stands - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Long-Term Potentiation with VU0469650: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular mechanism underlying learning and memory. The metabotropic glutamate (B1630785) receptor 1 (mGluR1) has been identified as a key modulator of synaptic plasticity, including LTP. VU0469650 is a potent, selective, and CNS-penetrant negative allosteric modulator (NAM) of the mGluR1 receptor with an IC₅₀ of 99 nM. As a NAM, this compound inhibits the potentiation of mGluR1 signaling by glutamate without directly competing with the endogenous ligand. This property makes it a valuable tool for dissecting the specific roles of mGluR1 in the induction and maintenance of LTP. These application notes provide detailed protocols for investigating the effects of this compound on LTP in hippocampal slices, along with expected outcomes and data presentation guidelines.
Data Presentation
The following table summarizes representative quantitative data on the effect of a selective mGluR1 negative allosteric modulator on the induction of long-term potentiation in the hippocampal CA1 region. While specific data for this compound is not yet published in this context, the data for the selective mGluR1 antagonist LY367385 provides an expected outcome.
| Compound | Concentration | Brain Region | LTP Induction Protocol | Effect on fEPSP Slope (60 min post-induction) | Reference |
| LY367385 (mGluR1 Antagonist) | 100 µM | Rat Hippocampal CA1 | High-Frequency Stimulation (HFS) | Significant inhibition of LTP induction and expression.[1] | Neyman & Manahan-Vaughan, 2008[1] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and procedures involved in investigating this compound's effect on LTP, the following diagrams are provided.
Caption: mGluR1 signaling cascade in long-term potentiation.
Caption: Experimental workflow for investigating this compound's effect on LTP.
Experimental Protocols
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from adult rodents, a standard model for studying synaptic plasticity.
Materials:
-
Adult Sprague-Dawley rat or C57BL/6 mouse
-
Anesthetic (e.g., isoflurane)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold artificial cerebrospinal fluid (aCSF) for slicing, composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1 MgSO₄, 2 CaCl₂. Continuously bubbled with 95% O₂ / 5% CO₂.
-
aCSF for recording (same as slicing aCSF).
-
Recovery chamber.
Procedure:
-
Anesthetize the animal deeply with isoflurane (B1672236) and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated slicing aCSF.
-
Isolate the hippocampi and prepare 400 µm thick coronal slices using a vibratome.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour before recording.
Electrophysiological Recording of Long-Term Potentiation
This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) from the CA1 region of the hippocampus and inducing LTP.
Materials:
-
Prepared hippocampal slice
-
Recording chamber with continuous perfusion of oxygenated aCSF (2-3 ml/min) at 30-32°C
-
Bipolar stimulating electrode (e.g., tungsten)
-
Glass microelectrode (1-5 MΩ) filled with aCSF for recording
-
Amplifier, digitizer, and data acquisition software
-
This compound stock solution (in DMSO) and vehicle control
-
High-frequency stimulation (HFS) protocol: e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval.
Procedure:
-
Transfer a recovered hippocampal slice to the recording chamber.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Obtain a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit a response that is 30-50% of the maximal fEPSP amplitude.
-
Bath apply this compound at the desired concentration (e.g., 1-10 µM) or vehicle for a pre-incubation period of 20-30 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol.
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
Data Analysis
-
The slope of the fEPSP is the most common measure of synaptic strength. Measure the initial slope of the fEPSP for each recorded response.
-
Normalize the fEPSP slope data by expressing each value as a percentage of the average baseline slope recorded before drug application and LTP induction.
-
Compare the magnitude of LTP between the this compound-treated group and the vehicle control group. The magnitude of LTP is typically calculated as the average normalized fEPSP slope during the last 10 minutes of the post-HFS recording period.
-
Statistical significance can be determined using appropriate tests, such as a Student's t-test or ANOVA.
Conclusion
This compound, as a selective mGluR1 NAM, offers a valuable tool to investigate the role of mGluR1 in the intricate mechanisms of long-term potentiation. The provided protocols and data presentation guidelines offer a framework for researchers to systematically study the effects of this compound on synaptic plasticity. By carefully controlling experimental variables and employing rigorous data analysis, researchers can elucidate the contribution of mGluR1 signaling to the cellular processes that underpin learning and memory.
References
Application Notes and Protocols for M1 Positive Allosteric Modulators in Preclinical Models of Neurological Disorders
Introduction
The M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR) is a critical G protein-coupled receptor involved in learning, memory, and cognitive processes. Its dysfunction has been implicated in the pathophysiology of neurological disorders such as Alzheimer's disease and schizophrenia. Positive allosteric modulators (PAMs) of the M1 receptor offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine, thereby avoiding the side effects associated with direct agonists.
While specific preclinical data for VU0469650 is limited in the public domain, this document provides a comprehensive overview of the application of closely related and well-characterized M1 PAMs, including VU0453595 , VU0486846 , and VU0467319 (VU319) , in preclinical models of neurological disorders. The methodologies and findings presented here serve as a valuable resource for researchers designing and conducting studies with M1 PAMs.
Data Presentation: Efficacy of M1 PAMs in Preclinical Models
The following tables summarize the quantitative data from key preclinical studies on M1 PAMs, demonstrating their efficacy in rodent models of cognition.
Table 1: In Vitro Potency and Selectivity of M1 PAMs
| Compound | M1 PAM EC50 (nM) | M1 Agonism (% ACh Max) | Selectivity over M2-M5 | Reference |
| VU0467319 (VU319) | 492 ± 2.9 | < 10% | High | [1][2][3] |
| VU0486846 | 308 (human), 253 (rat) | Weak partial agonism in high expression systems | High | [4][5] |
| VU0453595 | Not explicitly stated, but devoid of agonist activity | Devoid of agonist activity | High | [6] |
Table 2: In Vivo Efficacy of M1 PAMs in Cognitive Models
| Compound | Animal Model | Behavioral Assay | Dose | Key Findings | Reference |
| VU0453595 | Healthy adult rats | Novel Object Recognition | 1, 3, 10 mg/kg | Significant increase in recognition index at all doses. | [6] |
| VU0453595 | Nonhuman primates | Cognitive Control Task | 1 mg/kg | Significantly improved learning for both extradimensional and intradimensional set-shifting. | [7][8] |
| VU0486846 | APPswe/PSEN1ΔE9 mice (female) | Novel Object Recognition & Morris Water Maze | 10 mg/kg/day in drinking water | Improved cognitive function, reduced Aβ oligomers and plaques. | [5] |
| VU0486846 | APPswe/PSEN1ΔE9 mice (female) | Immunohistochemistry | 10 mg/kg/day for 8 weeks | Reduced presence of activated microglia and astrocytes in the hippocampus. | [9] |
| VU0486846 | Risperidone-treated mice | Contextual Fear Conditioning | 1, 10 mg/kg | Dose-dependently reversed risperidone-induced cognitive deficits. | [4] |
| VU0467319 (VU319) | Multiple preclinical models | Cognition assays | Not specified | Robust efficacy in multiple preclinical models of cognition. | [1][2][3] |
Experimental Protocols
Detailed methodologies for key behavioral assays used to evaluate the cognitive-enhancing effects of M1 PAMs are provided below.
Protocol 1: Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to assess recognition memory in rodents.[10][11][12][13]
1. Apparatus:
-
A square or circular open-field arena (e.g., 40 x 40 x 40 cm), made of a non-porous material for easy cleaning.
-
Two sets of identical objects and one set of novel objects. Objects should be heavy enough that the animal cannot displace them and should not have intrinsic rewarding or aversive properties.
2. Procedure:
-
Habituation (Day 1): Place each mouse individually into the empty arena for 5-10 minutes to allow for acclimation to the new environment.[10][13]
-
Training/Familiarization (Day 2):
-
Place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore freely for 10 minutes.[13]
-
Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Day 2, after a retention interval):
-
After a defined retention interval (e.g., 1-24 hours), return the mouse to the arena.
-
One of the familiar objects is replaced with a novel object.
-
Allow the mouse to explore freely for 5-10 minutes and record the time spent exploring the familiar and novel objects.[10]
-
3. Data Analysis:
-
Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.
Protocol 2: Morris Water Maze (MWM) Test
The MWM test is a classic behavioral assay for assessing hippocampal-dependent spatial learning and memory.[14][15][16][17][18]
1. Apparatus:
-
A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder.[16][18]
-
An escape platform submerged 1-2 cm below the water surface.
-
Various extra-maze visual cues placed around the room.
-
A video tracking system to record the mouse's swim path.
2. Procedure:
-
Acquisition Training (Days 1-5):
-
Conduct 4 trials per day for each mouse.
-
For each trial, gently place the mouse into the water at one of four quasi-random starting positions, facing the pool wall.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.[16]
-
Allow the mouse to remain on the platform for 15-30 seconds.[16]
-
The inter-trial interval is typically 10-15 minutes.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
3. Data Analysis:
-
Acquisition Phase: Measure the escape latency (time to find the platform) and swim path length across training days. A decrease in these measures indicates learning.
-
Probe Trial: Measure the percentage of time spent in the target quadrant and the number of times the mouse crosses the former platform location. A preference for the target quadrant indicates spatial memory.
Visualizations
Signaling Pathway of M1 PAMs
The following diagram illustrates the proposed mechanism of action for M1 PAMs in enhancing cholinergic neurotransmission and downstream signaling pathways crucial for cognitive function.
Caption: M1 PAMs enhance the effect of acetylcholine, leading to improved cognitive function.
Experimental Workflow for Preclinical Evaluation of M1 PAMs
This diagram outlines a typical experimental workflow for assessing the efficacy of a novel M1 PAM in a preclinical model of a neurological disorder.
Caption: A typical workflow for preclinical evaluation of M1 PAMs in neurological disorder models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. m-use.psy.vanderbilt.edu [m-use.psy.vanderbilt.edu]
- 9. A M1 muscarinic acetylcholine receptor-specific positive allosteric modulator VU0486846 reduces neurogliosis in female Alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. mmpc.org [mmpc.org]
- 14. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 18. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
Application Notes and Protocols for VU0469650 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU0469650 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). As a brain-penetrant compound, it serves as a valuable tool for in vivo studies investigating the role of mGlu1 signaling in the central nervous system (CNS). These application notes provide detailed information on the dosing, administration, and pharmacokinetic profile of this compound in rodent models, specifically rats, to guide researchers in designing and executing preclinical studies.
Quantitative Data Summary
The following tables summarize the key in vitro potency and in vivo pharmacokinetic parameters of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Species | Assay |
| IC₅₀ | 99 nM | Human | Functional cell-based assay measuring blockade of glutamate-induced calcium mobilization |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Single Intraperitoneal Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Brain/Plasma Ratio (at Tmax) |
| 10 | 1030 ± 150 | 0.5 | 2160 ± 230 | 0.8 ± 0.1 |
| 30 | 3100 ± 450 | 0.5 | 6500 ± 700 | 0.9 ± 0.1 |
Data presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
Objective: To prepare a vehicle solution for the intraperitoneal administration of this compound to rats.
Materials:
-
This compound hydrochloride
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound hydrochloride based on the desired final concentration and dosing volume.
-
Prepare a 10% Tween 80 solution in sterile saline. For example, to prepare 10 mL of vehicle, add 1 mL of Tween 80 to 9 mL of sterile saline.
-
Add the weighed this compound to the 10% Tween 80 vehicle.
-
Vortex the mixture vigorously for 2-3 minutes to aid in dissolution.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates before administration.
-
Prepare the dosing solution fresh on the day of the experiment.
Protocol 2: Intraperitoneal (IP) Administration of this compound in Rats
Objective: To administer this compound to rats via intraperitoneal injection.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Appropriately sized sterile needles (e.g., 25-27 gauge)
-
Rat restraint device (optional)
-
70% ethanol (B145695) wipes
Procedure:
-
Accurately weigh the rat to determine the correct volume of the dosing solution to administer. The typical dosing volume is 10 µL/g of body weight.[1]
-
Draw the calculated volume of the this compound solution into a sterile syringe.
-
Properly restrain the rat. This can be done manually or with a restraint device. Ensure the animal is secure but not overly stressed.
-
Position the rat so that its head is slightly lower than its hindquarters to allow the abdominal organs to shift forward.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder and cecum.
-
Clean the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, discard the syringe and prepare a new injection.
-
If aspiration is clear, inject the solution smoothly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions following the injection.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of mGlu1 modulated by this compound and a typical experimental workflow for in vivo studies.
Caption: mGlu1 signaling pathway modulation by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
Application Notes and Protocols for Whole-Cell Patch-Clamp Recordings to Investigate Kir4.1/Kir5.1 Channels
Audience: Researchers, scientists, and drug development professionals.
Note on the Topic: Initial investigations into the compound VU0469650 have revealed that it is a potent and selective negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), with a reported IC50 of 99 nM. It is not known to be an inhibitor of Kir4.1 or Kir4.1/Kir5.1 potassium channels. Therefore, this document provides detailed application notes and protocols for studying Kir4.1/Kir5.1 channels using a known, potent, and selective inhibitor, VU6036720 , as a representative tool compound for this target.
Introduction to Kir4.1/Kir5.1 Channels
Inwardly rectifying potassium (Kir) channels are crucial for maintaining cellular excitability and potassium homeostasis in various tissues. The Kir4.1 subunit, encoded by the KCNJ10 gene, can form homomeric channels or heteromeric channels with the Kir5.1 subunit (KCNJ16). These heteromeric Kir4.1/Kir5.1 channels are predominantly expressed in the brain and kidney, where they play vital roles in neuronal function and renal salt handling.[1] Dysregulation of these channels is implicated in several pathological conditions, making them an attractive target for drug discovery.
Whole-cell patch-clamp electrophysiology is the gold-standard technique for characterizing the function and pharmacology of ion channels like Kir4.1/Kir5.1. This method allows for the precise measurement of ionic currents across the entire cell membrane while controlling the membrane potential.
Quantitative Data for the Kir4.1/Kir5.1 Inhibitor VU6036720
The following tables summarize the quantitative data for the selective Kir4.1/Kir5.1 inhibitor VU6036720, obtained from whole-cell patch-clamp experiments.
| Compound | Channel Target | Cell Line | IC50 (µM) | Selectivity | Reference |
| VU6036720 | Kir4.1/Kir5.1 | HEK-293T | 0.24 | >40-fold vs. Kir4.1 | [1] |
| VU6036720 | Kir4.1 (homomeric) | HEK-293T | >10 | - | [1] |
Table 1: Potency and selectivity of VU6036720 on Kir4.1 and Kir4.1/Kir5.1 channels.
| Parameter | Value | Conditions | Reference |
| Mechanism of Action | Pore Blocker | Cell-attached patch-clamp recordings | [2] |
| Effect on Channel Gating | Reduction of open-state probability and single-channel current amplitude | Cell-attached patch-clamp recordings | [2] |
Table 2: Mechanistic details of VU6036720 inhibition of Kir4.1/Kir5.1 channels.
Experimental Protocols
Cell Preparation and Transfection
Cell Line: Human Embryonic Kidney (HEK-293T) cells are a suitable host for the heterologous expression of Kir4.1 and Kir5.1 channels.[1]
Transfection Protocol:
-
Plasmids: Utilize expression plasmids containing the cDNA for human Kir4.1 and Kir5.1. To ensure co-expression, a bicistronic vector (e.g., pBudCE4.1) can be used, or co-transfection of individual plasmids along with a fluorescent marker like EGFP to identify transfected cells.[1]
-
Transfection Reagent: Use a suitable transfection reagent such as Lipofectamine LTX according to the manufacturer's protocol.[1]
-
Procedure:
-
Plate HEK-293T cells in a 6-well plate to reach 70-80% confluency on the day of transfection.
-
Prepare the DNA-lipid complex as per the manufacturer's instructions.
-
Add the complex to the cells and incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Post-Transfection:
-
The day after transfection, dissociate the cells using a gentle enzyme-free dissociation solution.
-
Plate the dissociated cells onto poly-L-lysine-coated glass coverslips.
-
Allow the cells to recover for at least 1 hour at 37°C before commencing patch-clamp recordings.[1]
-
Solutions for Whole-Cell Patch-Clamp Recordings
Intracellular (Pipette) Solution:
| Component | Concentration (mM) |
| KCl | 135 |
| MgCl₂ | 2 |
| EGTA | 1 |
| HEPES | 10 |
| Na₂ATP | 2 |
| pH | 7.3 (adjusted with KOH) |
| Osmolality | ~275 mOsmol/kg |
Table 3: Composition of the intracellular solution for Kir4.1/Kir5.1 recordings.[1]
Extracellular (Bath) Solution:
| Component | Concentration (mM) |
| NaCl | 135 |
| KCl | 5 |
| CaCl₂ | 2 |
| MgCl₂ | 1 |
| Glucose | 5 |
| HEPES | 10 |
| pH | 7.4 (adjusted with NaOH) |
| Osmolality | ~290 mOsmol/kg |
Table 4: Composition of the extracellular solution for Kir4.1/Kir5.1 recordings.[1]
Whole-Cell Patch-Clamp Protocol
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-3 MΩ when filled with the intracellular solution.[1]
-
Establish Whole-Cell Configuration:
-
Approach a transfected cell (identified by EGFP fluorescence) with the patch pipette.
-
Apply gentle positive pressure to keep the pipette tip clean.
-
Once in proximity to the cell, release the positive pressure to form a Giga-ohm seal (resistance > 1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -75 mV.[1]
-
Apply a 200 ms (B15284909) voltage step to -120 mV, followed by a voltage ramp to +120 mV at a rate of 1.2 mV/ms. Repeat this protocol every 5 seconds.[1]
-
This protocol allows for the measurement of both inward and outward currents.
-
-
Pharmacology:
-
Prepare stock solutions of VU6036720 in DMSO.
-
Dilute the stock solution in the extracellular solution to the desired final concentrations.
-
Apply different concentrations of VU6036720 to the bath to determine the concentration-response relationship and IC50 value.
-
At the end of each experiment, apply a high concentration of a non-selective Kir channel blocker, such as 2 mM BaCl₂, to block the Kir4.1/Kir5.1 currents and measure the residual leak current.[1]
-
Visualizations
Signaling Pathway
Caption: Signaling pathway of the Kir4.1/Kir5.1 channel and its inhibition by VU6036720.
Experimental Workflow
Caption: Experimental workflow for whole-cell patch-clamp recordings with VU6036720.
Logical Relationship of Inhibition
Caption: Logical relationship of Kir4.1/Kir5.1 channel inhibition by VU6036720.
References
- 1. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting VU0469650 Solubility Issues In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with VU0469650 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer (e.g., PBS or cell culture medium). What is the likely cause?
A1: This is a common issue for hydrophobic compounds like this compound. The high concentration of DMSO in your stock solution keeps the compound dissolved. When you dilute this into an aqueous buffer, the percentage of DMSO dramatically decreases, and the aqueous environment may not be sufficient to keep this compound in solution, causing it to "crash out" or precipitate.[1][2]
Q2: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[2] Most cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell type and assay.
Q3: My this compound solution appears clear initially but becomes cloudy or shows precipitate after incubation at 37°C. What could be happening?
A3: This phenomenon, known as delayed precipitation, can be due to several factors:
-
Compound Instability: The compound may be degrading over time at 37°C in the aqueous buffer.
-
Interaction with Media Components: this compound might interact with components in your cell culture medium (e.g., proteins, salts) over time, forming less soluble complexes.
-
Evaporation: Evaporation of the medium from your culture plates during long incubation periods can increase the effective concentration of the compound, pushing it beyond its solubility limit.
Q4: How can I determine the aqueous solubility of this compound in my specific experimental conditions?
A4: You can perform a kinetic solubility assay. This involves preparing serial dilutions of your compound in your buffer of choice and measuring the turbidity after a set incubation period. The highest concentration that remains clear is considered the kinetic solubility limit under those conditions.[3]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
If you observe immediate precipitation when diluting your this compound stock solution, consult the following table for potential causes and solutions.
| Potential Cause | Explanation | Recommended Solution(s) |
| High Final Concentration | The intended final concentration of this compound exceeds its solubility limit in the aqueous buffer. | - Lower the final working concentration.- Perform a solubility test to determine the maximum soluble concentration in your specific medium.[3] |
| Improper Dilution Technique | Rapidly adding the concentrated DMSO stock to the aqueous buffer creates localized high concentrations, leading to precipitation. | - Pre-warm the aqueous buffer to 37°C.- Add the DMSO stock solution dropwise while gently vortexing or swirling the buffer to ensure rapid and even dispersion.[2]- Use a serial dilution approach: first, create an intermediate dilution in the aqueous buffer, then perform the final dilution. |
| Stock Solution Issues | The stock solution may be too concentrated, or the compound may have precipitated out of the stock solution during storage. | - Visually inspect your DMSO stock for any precipitate before use. If present, gently warm the vial and vortex to redissolve.- Consider preparing a fresh, lower-concentration stock solution. |
Issue 2: Delayed Precipitation During Incubation
If precipitation occurs after a period of incubation, consider the following troubleshooting strategies.
| Potential Cause | Explanation | Recommended Solution(s) |
| Compound Instability | This compound may be degrading in the aqueous environment at 37°C over the course of your experiment. | - Perform a stability study to assess the degradation rate of this compound in your medium at 37°C.[4]- If the compound is unstable, consider replenishing it with fresh medium at regular intervals during long experiments. |
| Interaction with Media Components | Components in the cell culture medium, such as serum proteins, can interact with the compound, affecting its solubility. | - If possible, try reducing the serum concentration or using a serum-free medium, if compatible with your cells.- Test the solubility of this compound in different basal media formulations. |
| Media Evaporation | Evaporation from culture plates can increase the compound's concentration over time. | - Ensure proper humidification in your incubator.- Use sealed culture plates or plates with low-evaporation lids for long-term experiments. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in organic solvents. Note that aqueous solubility is highly dependent on the specific buffer composition, pH, and temperature and should be determined experimentally.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| DMSO | 100 | 40.09 | [5] |
| Ethanol | 50 | 20.05 | [5] |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Aqueous Buffer
This protocol provides a method to estimate the kinetic solubility of this compound in your buffer of choice (e.g., PBS, cell culture medium).
Materials:
-
This compound
-
DMSO
-
Aqueous buffer of interest (pre-warmed to 37°C)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance at ~620 nm
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM down to ~0.02 mM).
-
Transfer 2 µL of each DMSO dilution into a new 96-well plate.
-
Using a multichannel pipette, add 98 µL of the pre-warmed aqueous buffer to each well. This will result in a 1:50 dilution and a final DMSO concentration of 2%.
-
Include control wells containing 2 µL of DMSO and 98 µL of the aqueous buffer.
-
Seal the plate and incubate at 37°C for 1-2 hours.
-
Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance compared to the DMSO-only control.[3]
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to evaluate the chemical stability of this compound under your experimental conditions.
Materials:
-
This compound
-
Complete cell culture medium (pre-warmed to 37°C)
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system for quantification
Methodology:
-
Prepare a solution of this compound in your complete cell culture medium at the desired final concentration.
-
Aliquot the solution into sterile tubes, one for each time point (e.g., 0, 2, 4, 8, 24 hours).
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, process the samples for analysis by HPLC or LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.[4]
Visualizations
Signaling Pathway of mGlu1 Receptor and Negative Allosteric Modulation
This compound is a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). It binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.
Caption: mGlu1 receptor signaling and inhibition by this compound.
Experimental Workflow for Troubleshooting this compound Precipitation
This workflow provides a logical approach to identifying and resolving solubility issues with this compound.
Caption: A decision flowchart for troubleshooting this compound precipitation.
Workflow for Preparing this compound Working Solution
This diagram illustrates a best-practice workflow for preparing a working solution of this compound for in vitro assays.
Caption: Recommended workflow for preparing this compound working solutions.
References
Optimizing VU0469650 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of VU0469650 for cell-based assays. This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] It is crucial to note that while the initial query referred to this compound as a positive allosteric modulator (PAM), it is, in fact, a NAM, meaning it decreases the receptor's response to an agonist. This guide will address its correct mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a negative allosteric modulator (NAM) of the mGluR1 receptor.[1] This means it binds to a site on the receptor that is different from the glutamate binding site (the orthosteric site). This binding event reduces the receptor's response to glutamate, the natural agonist.
Q2: What is a typical effective concentration range for this compound in cell-based assays?
A2: The reported IC50 value for this compound, the concentration that inhibits 50% of the mGluR1 response, is approximately 99 nM. Therefore, a typical starting concentration range for optimization experiments would be from 1 nM to 1 µM. However, the optimal concentration will be cell-type and assay-dependent.
Q3: How can I be sure that the observed effects are specific to mGluR1 modulation?
A3: this compound has been shown to be highly selective for mGluR1, with over 100-fold selectivity against other mGluR subtypes and a wide range of other receptors and channels. To confirm on-target effects in your specific assay, consider using a structurally different mGluR1 NAM as a positive control or testing this compound in a cell line that does not express mGluR1 as a negative control.
Q4: What are the potential off-target effects of this compound?
A4: While this compound has a high selectivity profile, it is always good practice to be aware of potential off-target effects. High concentrations may lead to non-specific interactions. If you observe unexpected cellular responses, consider performing a counterscreen against a panel of related receptors or using a lower, more specific concentration.
Q5: What are the signs of cytotoxicity with this compound?
A5: Signs of cytotoxicity can include changes in cell morphology, reduced cell viability, or a decrease in metabolic activity. It is crucial to perform a cytotoxicity assay in parallel with your functional assay to distinguish between specific mGluR1 modulation and general cellular toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibitory effect observed | Suboptimal this compound concentration: The concentration used may be too low to effectively inhibit mGluR1. | Perform a dose-response curve starting from a low nanomolar range up to the micromolar range to determine the IC50 in your specific assay system. |
| Low agonist concentration: The concentration of the agonist (e.g., glutamate) used to stimulate the receptor may be too low, resulting in a small dynamic range for inhibition. | Use an agonist concentration that elicits a robust but not maximal response (e.g., EC80) to provide a sufficient window for observing inhibition.[1] | |
| Cell health issues: Poor cell health can lead to inconsistent or weak responses. | Ensure cells are healthy, in the logarithmic growth phase, and have not been passaged too many times. | |
| High variability between replicates | Inconsistent cell plating: Uneven cell density across wells can lead to variable results. | Ensure proper cell counting and mixing before plating to achieve a uniform cell monolayer. |
| Compound precipitation: this compound may precipitate out of solution at high concentrations, leading to inconsistent dosing. | Visually inspect your compound dilutions for any signs of precipitation. If necessary, adjust the solvent or use a lower concentration range. | |
| Observed effect appears to be cytotoxic | Concentration is too high: High concentrations of any compound can induce cytotoxicity. | Perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assay to determine the cytotoxic concentration range of this compound for your specific cell line. |
| Off-target effects: The observed effect may be due to the compound acting on other cellular targets. | Use a lower concentration of this compound that is within the specific inhibitory range for mGluR1. Consider using a structurally unrelated mGluR1 NAM to confirm the phenotype. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Mechanism of Action | Negative Allosteric Modulator (NAM) of mGluR1 | [1] |
| IC50 | 99 nM | |
| Selectivity | >100-fold for mGluR1 over mGluR2-8 and 68 other targets |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Calcium Flux Assay
This protocol outlines a general workflow for determining the IC50 of this compound in a cell line endogenously or recombinantly expressing mGluR1.
Materials:
-
HEK293 cells stably expressing human mGluR1 (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride
-
Glutamate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well black, clear-bottom microplates
-
Fluorescent plate reader with kinetic reading capabilities
Methodology:
-
Cell Plating:
-
Seed the mGluR1-expressing cells into 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C and 5% CO2 for 24-48 hours.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye solution to each well.
-
Incubate the plates at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of this compound in assay buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Add the diluted this compound or vehicle control to the appropriate wells of the plate.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Agonist Addition and Signal Reading:
-
Prepare a solution of glutamate in assay buffer at a concentration that elicits an EC80 response (this should be determined in a separate experiment).
-
Place the plate in the fluorescent plate reader.
-
Initiate kinetic reading of fluorescence intensity.
-
After a baseline reading, add the glutamate solution to all wells.
-
Continue reading the fluorescence for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of mGluR1 and the inhibitory effect of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting logic for optimizing this compound experiments.
References
potential off-target effects of VU0469650 to consider
Welcome to the technical support center for VU0469650. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). As a NAM, it does not directly compete with the endogenous ligand, glutamate, but instead binds to a different site on the receptor to reduce its response to glutamate.
Q2: How selective is this compound for mGlu1?
A2: this compound exhibits high selectivity for mGlu1. It has been shown to have over 100-fold selectivity for mGlu1 over other metabotropic glutamate receptors (mGlu2-8) and a wide panel of 68 other G protein-coupled receptors (GPCRs), ion channels, kinases, and transporters.
Q3: What are the known potential off-target effects of this compound?
A3: Based on broad pharmacological screening, this compound has a very clean off-target profile. In a panel of 68 diverse targets, no significant off-target activity was observed. The only reported minor interactions were less than 41% inhibition of radioligand binding to the adenosine (B11128) A1 and sigma σ1 receptors at a concentration of 10 µM.
Q4: What are the recommended solvent and storage conditions for this compound hydrochloride?
A4: this compound hydrochloride is soluble in DMSO at a concentration of up to 100 mM and in ethanol (B145695) at up to 50 mM. For long-term storage, it is recommended to store the solid compound at +4°C. Stock solutions should be stored at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided.
On-Target and Potential Off-Target Activity Summary
The following table summarizes the known on-target potency and selectivity profile of this compound.
| Target | Activity Type | IC50 (nM) | Selectivity Notes |
| mGlu1 | Negative Allosteric Modulator | 99 | Primary target |
| mGlu2-8 | Negative Allosteric Modulator | >10,000 | >100-fold selectivity over other mGlu receptors |
| Adenosine A1 | Binding Inhibition | - | <41% inhibition at 10 µM |
| Sigma σ1 | Binding Inhibition | - | <41% inhibition at 10 µM |
| Panel of 68 other GPCRs, ion channels, kinases, and transporters | Various | - | No significant activity reported |
Signaling Pathways
This compound, by modulating mGlu1, can influence multiple downstream signaling pathways. Understanding these pathways is crucial to distinguish between on-target effects and potential off-target activities.
Caption: mGlu1 Receptor Signaling Pathways.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during in vitro and cell-based assays with this compound.
Caption: Troubleshooting Workflow for this compound Experiments.
Issue 1: Lower than expected potency or lack of effect.
-
Potential Cause: Compound Solubility and Stability
-
Troubleshooting:
-
Confirm Solubility: this compound hydrochloride is soluble in DMSO and ethanol. Ensure that the final concentration of the solvent in your assay medium is not causing precipitation and is well-tolerated by your cells. A final DMSO concentration of <0.1% is generally recommended. Visually inspect solutions for any precipitate.
-
Freshly Prepare Solutions: It is best practice to prepare fresh dilutions of this compound from a concentrated stock for each experiment. If using previously frozen aliquots, ensure they have not undergone multiple freeze-thaw cycles.
-
Check for Adsorption: Highly lipophilic compounds can adsorb to plasticware. Consider using low-adhesion microplates or pre-incubating plates with a blocking agent like bovine serum albumin (BSA).
-
-
-
Potential Cause: Assay Conditions
-
Troubleshooting:
-
Optimize Agonist Concentration: As a NAM, the inhibitory effect of this compound is dependent on the concentration of the orthosteric agonist (e.g., glutamate). Ensure you are using an agonist concentration that yields a robust and reproducible response, typically in the EC50 to EC80 range.
-
Incubation Time: The kinetics of allosteric modulation can vary. Perform a time-course experiment to determine the optimal pre-incubation time for this compound to achieve maximal inhibition.
-
-
-
Potential Cause: Biological Factors
-
Troubleshooting:
-
Receptor Expression Levels: Confirm the expression of mGlu1 in your cell line or primary culture system. Low receptor expression will result in a smaller assay window and may mask the inhibitory effect of the compound.
-
Probe Dependence: The observed potency of an allosteric modulator can sometimes depend on the specific agonist used to stimulate the receptor. If using a synthetic agonist, consider confirming the effect with the endogenous ligand, glutamate.
-
-
Issue 2: High variability between replicate wells.
-
Potential Cause: Inconsistent Cell Seeding
-
Troubleshooting:
-
Ensure Homogeneous Cell Suspension: Thoroughly resuspend cells before plating to ensure a uniform cell density across all wells.
-
Avoid Edge Effects: Edge effects in microplates can lead to uneven cell growth and evaporation. To mitigate this, avoid using the outer wells of the plate for experimental samples or fill them with sterile media or PBS.
-
-
-
Potential Cause: Compound Precipitation
-
Troubleshooting:
-
Check for Precipitate: After adding the compound to the assay medium, visually inspect the wells under a microscope for any signs of precipitation.
-
Reduce Final Concentration: If precipitation is observed, lower the final concentration of this compound or the solvent.
-
-
Issue 3: Unexpected cellular phenotype or cytotoxicity.
-
Potential Cause: On-Target Effects
-
Troubleshooting:
-
Consider Downstream Signaling: Inhibition of mGlu1 can have significant effects on intracellular calcium levels and other signaling pathways. These on-target effects could lead to changes in cell health or function, especially with prolonged exposure.
-
Use a Structurally Unrelated mGlu1 NAM: To confirm that the observed phenotype is due to mGlu1 modulation, use a structurally different mGlu1 NAM as a control. If both compounds produce the same effect, it is likely an on-target phenomenon.
-
-
-
Potential Cause: Non-Specific Cytotoxicity
-
Troubleshooting:
-
Perform a Cytotoxicity Assay: Run a standard cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your functional assay to determine the concentration at which this compound becomes cytotoxic to your specific cell type.
-
Assay Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence). Run a control with the compound in the absence of cells to check for any direct interference with the detection method.
-
-
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol describes a general method for assessing the inhibitory activity of this compound on mGlu1-mediated calcium mobilization in a recombinant cell line.
-
Cell Culture: Culture HEK293 cells stably expressing human mGlu1 in appropriate media.
-
Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Pre-incubation: Prepare serial dilutions of this compound in an appropriate assay buffer. Add the compound dilutions to the wells and pre-incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Prepare a solution of glutamate at a concentration that will elicit an EC80 response.
-
Data Acquisition: Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence, inject the glutamate solution, and continue to measure the fluorescence signal over time to capture the calcium transient.
-
Data Analysis: Calculate the peak fluorescence response for each well. Normalize the data to the response of wells treated with vehicle (0% inhibition) and a maximal concentration of a known mGlu1 antagonist (100% inhibition). Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 of this compound.
Protocol 2: Radioligand Binding Assay for Off-Target Screening
This protocol provides a general framework for assessing the binding of this compound to a potential off-target receptor (e.g., adenosine A1).
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the receptor of interest.
-
Assay Buffer: Use an appropriate binding buffer for the specific receptor being tested.
-
Incubation: In a 96-well plate, combine the cell membranes, a radiolabeled ligand specific for the target receptor (e.g., [3H]-DPCPX for adenosine A1), and various concentrations of this compound.
-
Non-specific Binding: Include wells with a high concentration of a known unlabeled ligand for the target receptor to determine non-specific binding.
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient time to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Scintillation Counting: Place the filter mat in a scintillation vial with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibited by each concentration of this compound. Plot the percent inhibition against the log concentration of this compound and fit the data to determine the Ki or IC50 value.
minimizing non-specific binding of VU0469650 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of VU0469650 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1] As a NAM, it binds to a site on the receptor that is different from the glutamate binding site and reduces the receptor's response to glutamate.[2] The mGlu1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gq/11 G proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3][4]
Q2: What are the common causes of non-specific binding in assays involving small molecules like this compound?
A2: Non-specific binding of small molecules can be attributed to several factors. Hydrophobic compounds tend to interact non-specifically with plastic surfaces (e.g., microplates, pipette tips) and other assay components.[5][6] Electrostatic interactions between a charged compound and various surfaces can also contribute to non-specific binding.[6] Furthermore, at higher concentrations, some small molecules can form aggregates that may lead to spurious results.
Q3: Why is it critical to minimize non-specific binding?
Troubleshooting Guide: Minimizing Non-Specific Binding of this compound
This guide provides a systematic approach to identifying and mitigating non-specific binding issues in experiments with this compound.
Problem: High background signal or poor signal-to-noise ratio.
This is often a primary indicator of significant non-specific binding.
Logical Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting high background signals caused by non-specific binding.
Solutions:
-
Optimize Assay Buffer Components: The composition of your assay buffer is critical. The inclusion of blocking agents and detergents can significantly reduce non-specific interactions.
-
Bovine Serum Albumin (BSA): BSA is a commonly used protein blocking agent that can coat surfaces and reduce the non-specific binding of hydrophobic compounds.[5]
-
Non-Ionic Detergents: Detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that lead to non-specific binding.[5][6] They are effective at concentrations that do not denature the target protein.
-
Salt Concentration: For compounds with significant charge, increasing the ionic strength of the buffer with salts like NaCl can help to shield electrostatic interactions.[6]
-
-
Select Appropriate Labware: Standard polystyrene plates and pipette tips can be a major source of non-specific binding for hydrophobic molecules.
-
Low-Binding Plastics: Consider using commercially available low-binding microplates and pipette tips, which have surfaces treated to reduce molecular adhesion.
-
Plate Material: If possible, test different types of plates (e.g., polypropylene (B1209903) vs. polystyrene) to identify the one with the lowest non-specific binding for your assay.
-
-
Adjust Assay Conditions:
-
Incubation Time: Shorter incubation times may reduce the extent of non-specific binding, but it is essential to ensure that the specific binding has reached equilibrium.
-
Temperature: Lowering the incubation temperature can sometimes decrease non-specific interactions.
-
Quantitative Recommendations for Buffer Optimization
The following table provides starting concentrations for common buffer additives to reduce non-specific binding. These should be optimized for your specific assay.
| Additive | Starting Concentration | Concentration Range | Purpose |
| Bovine Serum Albumin (BSA) | 0.1% (w/v) | 0.05% - 1% (w/v) | Protein blocker to reduce hydrophobic interactions. |
| Tween-20 | 0.05% (v/v) | 0.01% - 0.1% (v/v) | Non-ionic detergent to disrupt hydrophobic binding. |
| Triton X-100 | 0.01% (v/v) | 0.005% - 0.05% (v/v) | Non-ionic detergent, an alternative to Tween-20. |
| Sodium Chloride (NaCl) | 150 mM | 50 mM - 500 mM | Increases ionic strength to reduce electrostatic interactions. |
Experimental Protocols
Protocol: Calcium Mobilization Assay with Fluo-4
This protocol is designed to measure the inhibitory effect of this compound on mGlu1 receptor-mediated calcium mobilization in a cell-based assay.
Experimental Workflow
Caption: A streamlined workflow for a cell-based calcium mobilization assay.
Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the human mGlu1 receptor in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES and 0.1% BSA).
-
Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Wash the cells to remove excess dye and add the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare a solution of glutamate at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Place the plate in a fluorescence imaging plate reader (e.g., FLIPR).
-
Add the glutamate solution to all wells and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the response as a function of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50.
-
Signaling Pathway
mGlu1 Receptor Signaling Pathway
Caption: The canonical Gq-coupled signaling pathway of the mGlu1 receptor and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGlu1 receptor canonical signaling pathway contributes to the opening of the orphan GluD2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the molecular logic of a metabotropic glutamate receptor heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. nicoyalife.com [nicoyalife.com]
stability of VU0469650 in solution and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of VU0469650. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid compound this compound?
This compound as a solid is stable for at least four years when stored at -20°C.[1] However, different suppliers recommend slightly different storage temperatures. It is best to adhere to the storage conditions provided on the product's certificate of analysis.
Q2: There are conflicting storage temperature recommendations from different suppliers (-20°C vs. +4°C). Which one should I follow?
When faced with conflicting information, it is most prudent to store the compound at the colder temperature, -20°C, as this generally slows down potential degradation processes more effectively. For long-term storage, -20°C is the recommended temperature.[1] For short-term storage, 2-8°C is also suggested by some suppliers.[2][3]
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice as this compound is highly soluble in it.[1][2][4]
Q4: What is the recommended solvent for preparing stock solutions?
Anhydrous, high-purity DMSO is the recommended solvent for preparing stock solutions of this compound.[1][2][4] The compound is also soluble in ethanol.[1][2][4]
Q5: How long can I store stock solutions of this compound in DMSO?
Q6: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for extended periods. Small molecules are often more susceptible to degradation (e.g., hydrolysis) in aqueous environments. Always prepare fresh dilutions from your DMSO stock solution for your experiments on the day of use.
Q7: What are the potential degradation pathways for this compound in solution?
Specific degradation pathways for this compound have not been published. However, molecules containing piperazine (B1678402) rings can be susceptible to oxidation and thermal degradation.[5][6] Hydrolysis of the amide bond is another potential degradation route in aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound in working solution. | Prepare fresh working solutions from a frozen DMSO stock for each experiment. Assess the stability of this compound in your experimental buffer (see Experimental Protocols). |
| Inaccurate concentration of stock solution. | Ensure the solid compound was fully dissolved. Briefly sonicate if necessary. Use a calibrated balance for weighing the solid. | |
| Precipitation of the compound in aqueous buffer | Low solubility of this compound in the aqueous buffer. | Decrease the final concentration of this compound. Increase the percentage of DMSO as a co-solvent (be mindful of its effect on your assay). Test different buffer systems. |
| Compound crashing out of solution at lower temperatures. | Prepare dilutions at room temperature and ensure the solution is clear before use. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Source |
| DMSO | 100 mM | [1][2][4] |
| Ethanol | 50 mM | [1][2][4] |
| DMSO | 2 mg/mL (approx. 5 mM) | [3] |
Table 2: Recommended Storage Conditions for Solid this compound
| Storage Temperature | Duration | Source |
| -20°C | ≥ 4 years | [1] |
| +4°C / 2-8°C | Not specified | [2][3] |
Experimental Protocols
As specific stability data for this compound in various experimental solutions is not available, researchers should perform their own stability assessments. Below is a general protocol for assessing the stability of this compound in an aqueous buffer.
Protocol: Assessing the Stability of this compound in Aqueous Buffer
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.
-
Prepare Working Solution: Dilute the DMSO stock solution into your aqueous experimental buffer to the final working concentration. Ensure the final DMSO concentration is compatible with your assay.
-
Incubation: Incubate the working solution under your experimental conditions (e.g., specific temperature, light or dark).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the concentration of intact this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of this compound versus time to determine the stability profile.
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Key factors that can influence the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Proper storage of DMSO: tips and tricks for maximum effectiveness – Natur Total nutritional supplements [naturtotalshop.com]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
identifying and mitigating VU0469650 experimental artifacts
Welcome to the technical support center for VU0469650. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential experimental artifacts when working with this potent and selective mGlu1 negative allosteric modulator (NAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). As a NAM, it binds to a site on the receptor distinct from the glutamate binding site and reduces the receptor's response to glutamate.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO and ethanol. For long-term storage, it is recommended to store the compound as a solid at 4°C. For stock solutions in DMSO or ethanol, it is best to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
A3: While this compound is reported to be highly selective for mGlu1, comprehensive public data on its off-target screening panel is limited. It is crucial for researchers to independently assess its activity against other relevant receptors, especially other mGlu subtypes and receptors that can modulate intracellular calcium, to rule out confounding off-target effects in their specific experimental system.
Q4: Can this compound be cytotoxic to cells in culture?
A4: High concentrations of any small molecule can be cytotoxic. It is recommended to perform a cytotoxicity assay, such as an MTT or CellTiter-Glo assay, in the specific cell line being used to determine the concentration range where this compound does not impact cell viability. This will help distinguish a specific pharmacological effect from a non-specific cytotoxic artifact.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound, particularly in the context of calcium mobilization assays.
Issue 1: No or weak inhibition of glutamate-induced calcium signal.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound. Assess the stability of the compound in your aqueous assay buffer under experimental conditions (time, temperature). |
| Incorrect Assay Conditions | Ensure the concentration of glutamate used is at an EC50 to EC80 range to allow for measurable inhibition. Verify the cell health and receptor expression levels. |
| Cell Line Issues | Confirm that the cell line expresses a functional mGlu1 receptor that couples to the calcium signaling pathway. Passage number and cell density can affect receptor expression and signaling. |
| Reagent Issues | Verify the activity of the glutamate stock solution. Ensure the calcium indicator dye is loaded properly and is not expired. |
Issue 2: High background signal or apparent "agonist" activity of this compound.
| Possible Cause | Troubleshooting Step |
| Compound Autofluorescence | Measure the fluorescence of this compound alone in the assay buffer at the wavelengths used for the calcium indicator. If it is fluorescent, consider using a different calcium indicator with distinct excitation/emission spectra. |
| Off-Target Effects | Screen this compound against other receptors expressed in your cell line that could modulate intracellular calcium. |
| Cytotoxicity | At high concentrations, compound-induced cell death can lead to membrane disruption and an increase in intracellular calcium. Perform a cytotoxicity assay to rule this out. |
| Assay Artifact | Some compounds can interfere with the calcium indicator dye itself. Test the effect of this compound in a cell-free system with the dye and a known calcium concentration. |
Issue 3: Irreproducible results or high well-to-well variability.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | This compound has limited aqueous solubility. Visually inspect wells for any signs of precipitation. Consider the use of a small percentage of a co-solvent like DMSO, but keep the final concentration consistent across all wells and below a level that affects cell health (typically <0.5%). |
| Inconsistent Cell Plating | Ensure a uniform cell density across all wells of the plate. Edge effects can be minimized by not using the outer wells of the plate for data collection. |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing of reagents. Automated liquid handling can improve reproducibility. |
| FLIPR/Plate Reader Settings | Optimize the instrument settings, including excitation intensity and read height, to ensure a good signal-to-noise ratio without saturating the detector. |
Experimental Protocols
Key Experiment: mGlu1 Negative Allosteric Modulator Calcium Mobilization Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on glutamate-induced calcium mobilization in a cell line expressing mGlu1, using a fluorescent plate reader such as a FLIPR.
Materials:
-
HEK293 cells stably expressing human mGlu1 (or other suitable cell line)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Probenecid (B1678239) (if required for the cell line to prevent dye extrusion)
-
L-glutamate
-
This compound
-
Black-walled, clear-bottom 96- or 384-well plates
Methodology:
-
Cell Plating:
-
Seed the mGlu1-expressing cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution in Assay Buffer according to the manufacturer's instructions. If necessary, include probenecid at its optimal concentration.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, protected from light.
-
-
Compound Preparation and Pre-incubation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a solution of L-glutamate in Assay Buffer at a concentration that will give an EC80 response (this needs to be predetermined in a separate experiment).
-
After the dye loading incubation, wash the cells gently with Assay Buffer.
-
Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature, protected from light. Include vehicle control wells (e.g., DMSO at the same final concentration as the compound wells).
-
-
Calcium Mobilization Measurement:
-
Place the plate in a fluorescent plate reader (e.g., FLIPR).
-
Establish a stable baseline fluorescence reading for each well.
-
Add the EC80 concentration of L-glutamate to all wells simultaneously using the instrument's integrated liquid handling.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence intensity after agonist addition minus the baseline fluorescence.
-
Normalize the response to the vehicle control (100% activity).
-
Plot the normalized response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Workflow for mGlu1 NAM Calcium Mobilization Assay.
Technical Support Center: Validating the Effects of VU0469650
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU0469650, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the essential positive and negative controls for a this compound experiment?
A1: Appropriate controls are critical for validating the on-target effects of this compound.
-
Positive Controls: An mGlu1 receptor agonist should be used to establish a robust activation signal that can be inhibited by this compound.
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be tested alone to ensure it does not affect the assay.
-
Structurally Unrelated mGlu1 NAM: To confirm that the observed inhibition is due to mGlu1 modulation and not an artifact of the chemical scaffold of this compound, a NAM with a different chemical structure should be used.
-
Inactive Analog: If available, a structurally similar but inactive analog of this compound can be a powerful control to demonstrate structure-activity relationships.
-
Q2: My this compound is not showing any inhibitory effect. What are the possible causes?
A2: Several factors could contribute to a lack of inhibitory effect. Consider the following troubleshooting steps:
-
Agonist Concentration: Ensure the agonist concentration used is appropriate. For a NAM, the agonist is typically used at a concentration that elicits 80% of the maximal response (EC80). Using a saturating agonist concentration can sometimes overcome the inhibitory effect of a NAM.
-
Compound Integrity: Verify the integrity and concentration of your this compound stock solution. Degradation can occur with improper storage.
-
Cell Health and Receptor Expression: Confirm that the cells are healthy and express functional mGlu1 receptors. Poor cell viability or low receptor expression will result in a weak or absent agonist response, making it difficult to assess inhibition.
-
Assay Conditions: Check your assay buffer components and pH. The presence of interfering substances can affect compound activity.
Q3: I am observing a high level of background noise or a variable baseline in my calcium mobilization assay. How can I resolve this?
A3: A noisy baseline can mask the true effects of your compounds. Here are some common causes and solutions:
-
Dye Loading Issues: Uneven loading of the calcium-sensitive dye can lead to variability between wells. Ensure proper mixing and consistent incubation times. Some cell lines may require the use of probenecid (B1678239) to prevent dye leakage.[4][5][6]
-
Cell Plating Density: Inconsistent cell numbers per well can cause variations in the baseline. Optimize and standardize your cell seeding protocol.
-
Spontaneous Calcium Oscillations: Some cell lines exhibit spontaneous calcium signaling. Reducing the serum concentration during the assay or using a different cell line might be necessary.
-
Instrumentation Settings: Optimize the settings of your fluorescence plate reader, such as excitation and emission wavelengths and read times, to improve the signal-to-noise ratio.
Q4: How can I be sure that the effects of this compound are specific to mGlu1 and not due to off-target effects?
A4: While this compound is highly selective, it's good practice to confirm its specificity in your experimental system.
-
Use a Control Cell Line: Perform your assay in a parental cell line that does not express mGlu1. This compound should not have an effect in these cells.
-
Test Against Other mGlu Receptors: If your lab has access to cell lines expressing other mGlu receptor subtypes, you can test this compound for activity to confirm its selectivity.
-
Consult Selectivity Profiling Data: Refer to published data on the selectivity of this compound against a panel of other receptors and channels.
Quantitative Data Summary
The following tables summarize key quantitative data for compounds commonly used in this compound validation experiments.
Table 1: Potency of mGlu1 Receptor Modulators
| Compound | Mode of Action | Receptor | Assay Type | IC50/EC50 |
| This compound | NAM | Human mGlu1 | Calcium Mobilization | 99 nM (IC50) |
| (S)-3,5-DHPG | Agonist | mGluR1 | Phospholipase C Activation | 60 nM (EC50)[1] |
| JNJ16259685 | NAM | mGlu1 | Synaptic Activation Inhibition | 19 nM (IC50)[1] |
| Quisqualic acid | Agonist | mGluR1 | - | 45 nM (EC50)[1] |
Table 2: Selectivity Profile of this compound
| Target | Activity |
| mGlu1 | Potent NAM (IC50 = 99 nM) |
| mGlu2-8 | >100-fold less active |
| Other GPCRs, ion channels, kinases, transporters | >100-fold less active |
Experimental Protocols
Detailed Protocol for Validating this compound using a Calcium Mobilization Assay
This protocol outlines the steps to confirm the inhibitory effect of this compound on mGlu1 activation in a cell-based calcium mobilization assay.
1. Materials and Reagents:
-
Cell Line: HEK293T or CHO cells stably or transiently expressing human mGlu1.[2][5]
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Probenecid: (Optional, can improve dye retention).
-
mGlu1 Agonist: (S)-3,5-DHPG or L-Glutamate.
-
Test Compound: this compound.
-
Control Compounds: JNJ16259685 (negative control NAM), Vehicle (e.g., DMSO).
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or a similar microplate reader with automated liquid handling.[6]
2. Experimental Procedure:
-
Cell Plating:
-
The day before the assay, seed the mGlu1-expressing cells into the microplates at an optimized density to achieve a confluent monolayer on the day of the experiment.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound, JNJ16259685, and the agonist (S)-3,5-DHPG in assay buffer. Include a vehicle-only control.
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium from the cells.
-
Prepare the dye loading solution by diluting the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (with or without probenecid).
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Assay Protocol (Antagonist Mode):
-
Wash the cells with assay buffer to remove excess dye.
-
Add the diluted this compound, JNJ16259650, or vehicle to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Using the instrument's liquid handling, add the agonist ((S)-3,5-DHPG) at a pre-determined EC80 concentration to all wells.
-
Continue recording the fluorescence signal for 1-3 minutes to capture the calcium flux.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the intracellular calcium concentration.
-
Normalize the data to the baseline and express it as a percentage of the response to the agonist in the vehicle-treated wells.
-
Plot the normalized response against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: mGlu1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for this compound Validation using a Calcium Mobilization Assay.
Caption: Logical Relationships of Controls in a this compound Validation Experiment.
References
- 1. bu.edu [bu.edu]
- 2. Protein Networks Associated with Native Metabotropic Glutamate 1 Receptors (mGlu1) in the Mouse Cerebellum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
addressing VU0469650 precipitation in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of VU0469650 in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer?
A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like most experimental buffers.[1][2][3] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This is a common issue when diluting a stock solution prepared in an organic solvent (like DMSO) into an aqueous buffer.[4][5]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] Ethanol can also be used.[1][2] It is crucial to use anhydrous (water-free) DMSO to ensure the initial stock solution is stable and fully dissolved.
Q3: What is the maximum concentration of DMSO my cell culture or assay can tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[6][7] However, primary cells and some sensitive assays may require lower concentrations, typically not exceeding 0.1%.[7] It is always recommended to include a vehicle control (buffer with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: Can I store this compound diluted in aqueous buffer?
A4: It is not recommended to store this compound in aqueous buffers for extended periods, as its stability in these conditions has not been extensively reported and the risk of precipitation increases over time.[8] Prepare fresh working dilutions from your DMSO stock solution for each experiment.[8]
Q5: I observed a precipitate. Can I still use the solution?
A5: No, if you observe precipitation, it is recommended to discard the solution and prepare a fresh one. The presence of a precipitate indicates that the actual concentration of the dissolved compound is unknown and lower than intended, which will lead to inaccurate experimental results.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered when preparing aqueous solutions of this compound.
| Problem | Potential Cause | Solution |
| Precipitation upon initial dilution of DMSO stock into aqueous buffer. | The concentration of this compound in the aqueous buffer exceeds its solubility limit. | - Decrease the final concentration of this compound in your working solution.- Use a stepwise dilution method (see Experimental Protocol below).[6]- Ensure the final DMSO concentration is as high as your experiment tolerates (up to 0.5%) to aid solubility.[6][7] |
| The solution becomes cloudy or turbid over time. | The compound is slowly precipitating out of the solution. This can be due to temperature fluctuations or interactions with buffer components.[9] | - Prepare fresh working solutions immediately before use.- Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[2]- Ensure the buffer is well-mixed during and after the addition of the stock solution. |
| Precipitation occurs even at low concentrations. | The DMSO stock solution may not be properly prepared or the buffer composition is incompatible. | - Ensure your DMSO is anhydrous and the stock solution is fully dissolved. Gentle warming and vortexing can help.[2]- Consider the pH and ionic strength of your buffer, as these can affect compound solubility.[10]- If problems persist, you may need to test the solubility in your specific buffer system (see Experimental Protocol for Solubility Testing). |
| Inconsistent results between experiments. | This could be due to variable amounts of precipitation. | - Standardize your solution preparation protocol meticulously.- Always visually inspect your solutions for any signs of precipitation before use.- Prepare a fresh stock solution if you suspect the quality of your current stock has degraded. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound hydrochloride in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 40.09 | 100 | [1][3] |
| Ethanol | 20.05 | 50 | [1][2] |
| DMSO (warmed) | 2 | ~5 | [11] |
| Aqueous Buffer | Not reported (expected to be low) | - | - |
Molecular Weight of this compound hydrochloride: 400.94 g/mol [1][2][11]
Experimental Protocols
Protocol for Preparing Aqueous Working Solutions of this compound
This protocol describes the preparation of a working solution of this compound in an aqueous buffer from a DMSO stock solution, minimizing the risk of precipitation.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, HBSS, or cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound hydrochloride in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Ensure the compound is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.[2]
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions (Stepwise Dilution):
-
Pre-warm your aqueous buffer to the desired experimental temperature (e.g., 37°C).[2]
-
To avoid shocking the compound out of solution, perform one or more intermediate dilution steps in the aqueous buffer.
-
For example, to prepare a 10 µM final solution from a 100 mM stock, first, prepare a 1 mM intermediate solution by adding 1 µL of the 100 mM stock to 99 µL of pre-warmed aqueous buffer. Mix gently but thoroughly.
-
Then, prepare the final 10 µM working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed aqueous buffer.
-
-
Final Preparation and Use:
-
Add the final aliquot of the this compound solution to your experimental setup (e.g., cell culture plate) and mix gently.
-
Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
-
Use the freshly prepared working solution immediately.
-
Protocol for Determining Maximum Solubility in a Specific Aqueous Buffer
This protocol helps determine the highest concentration of this compound that can be achieved in your specific experimental buffer without precipitation.
Materials:
-
100 mM this compound in DMSO stock solution
-
Your specific aqueous buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare a Series of Dilutions:
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, add a fixed volume of your pre-warmed aqueous buffer (e.g., 1 mL).
-
Add increasing volumes of the 100 mM this compound DMSO stock to each tube to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Remember to add the DMSO stock dropwise while gently mixing.
-
Include a control tube with the highest volume of DMSO used to ensure the solvent itself is not causing any issues.
-
-
Incubation and Observation:
-
Incubate the tubes at your experimental temperature for a relevant period (e.g., 1-2 hours).
-
Visually inspect each tube for any signs of cloudiness or precipitation.
-
For a more sensitive assessment, take a small aliquot from each tube and examine it under a microscope to look for crystalline structures.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of this compound in your specific buffer under these conditions.
-
Visualizations
Caption: Workflow for preparing this compound working solutions.
Caption: Flowchart for troubleshooting this compound precipitation.
Caption: Signaling pathway of mGlu1 and inhibition by this compound.
References
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
ensuring consistent VU0469650 activity across experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring consistent activity of VU0469650 across experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a NAM, it does not bind to the same site as the endogenous ligand, glutamate, but to a different, "allosteric" site on the receptor. This binding event reduces the receptor's response to glutamate.
Q2: What is the potency of this compound?
A2: this compound has an IC50 of approximately 99 nM, indicating the concentration at which it inhibits 50% of the mGluR1 response to glutamate.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 50 mM. For long-term storage, it is recommended to store the compound as a solid at -20°C for optimal stability, where it can be stable for at least four years. Stock solutions should be stored at -20°C or -80°C.
Q4: Is this compound selective for mGluR1?
A4: Yes, this compound is highly selective for mGluR1. It shows over 100-fold selectivity for mGluR1 compared to other mGluR subtypes (mGluR2-8) and a wide range of other GPCRs, ion channels, and transporters.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected potency (IC50 values) across experiments.
-
Possible Cause 1: Compound Precipitation in Aqueous Media.
-
Solution: While this compound is soluble in organic solvents like DMSO, it may have limited solubility in aqueous assay buffers. Visually inspect your assay plates for any signs of compound precipitation. To mitigate this, ensure the final concentration of DMSO in your assay is low (typically ≤ 0.1%) and consistent across all wells. Consider preparing intermediate dilutions in an aqueous buffer containing a small amount of surfactant like Tween-80 or Pluronic F-127 to maintain solubility.
-
-
Possible Cause 2: Variability in Cell Health and Density.
-
Solution: The response of cells to GPCR modulators can be highly dependent on their physiological state. Ensure your cells are in a logarithmic growth phase and have high viability. Plate cells at a consistent density across all experiments, as variations in cell number can alter the apparent potency of the compound. Allow adherent cells to attach evenly before adding the compound to avoid a "clustering" effect at the edges of the well.
-
-
Possible Cause 3: Inconsistent Agonist Concentration.
-
Solution: As a negative allosteric modulator, the apparent potency of this compound is dependent on the concentration of the agonist (glutamate) used. Use a consistent EC80 concentration of glutamate for all experiments to ensure comparable IC50 values. Prepare fresh glutamate solutions regularly and verify their potency.
-
Issue 2: High background signal or apparent agonist activity of this compound alone.
-
Possible Cause 1: Off-Target Effects at High Concentrations.
-
Solution: While highly selective, at very high concentrations, this compound might exhibit off-target effects on other cellular components, leading to changes in intracellular calcium. It is crucial to perform a full dose-response curve and determine the concentration range where it acts specifically as an mGluR1 NAM. If you observe activity of this compound in the absence of glutamate, it may be an off-target effect or potential inverse agonism, which has been observed with other mGluR NAMs.
-
-
Possible Cause 2: Assay Interference.
-
Solution: Components of your assay media, such as serum, can sometimes interfere with the assay. If feasible, conduct your experiments in a serum-free medium for the duration of the assay. If serum is required, ensure the serum lot and concentration are consistent.
-
Issue 3: No observable effect of this compound.
-
Possible Cause 1: Inactive Compound.
-
Solution: Ensure that the compound has been stored correctly and that stock solutions have not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial of the compound.
-
-
Possible Cause 2: Low Receptor Expression.
-
Solution: The magnitude of the response will depend on the level of mGluR1 expression in your cell line. Verify the expression of mGluR1 in your cells using techniques like qPCR or western blotting.
-
-
Possible Cause 3: Incorrect Assay Conditions.
-
Solution: Review your experimental protocol, paying close attention to incubation times, temperatures, and the concentrations of all reagents. Ensure your calcium flux dye is loaded correctly and that the cells are healthy.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Metabotropic Glutamate Receptor 1 (mGluR1) | N/A |
| Activity | Negative Allosteric Modulator (NAM) | N/A |
| IC50 | 99 nM | N/A |
| Solubility (DMSO) | 100 mM | N/A |
| Solubility (Ethanol) | 50 mM | N/A |
| Storage | -20°C (solid) | N/A |
Experimental Protocols
Detailed Protocol: In Vitro Calcium Flux Assay for this compound Activity
This protocol describes a method to measure the inhibitory effect of this compound on glutamate-induced calcium mobilization in a cell line expressing human mGluR1.
Materials:
-
HEK293 cells stably expressing human mGluR1
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM or other suitable calcium-sensitive dye
-
Pluronic F-127
-
This compound
-
L-Glutamic acid
-
Ionomycin (B1663694) (positive control)
-
DMSO (vehicle control)
-
Black, clear-bottom 96-well microplates
Procedure:
-
Cell Plating:
-
The day before the assay, seed the mGluR1-expressing HEK293 cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution by adding Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) to the assay buffer.
-
Aspirate the growth medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently aspirate the dye loading solution from the wells.
-
Wash the cells twice with 100 µL of assay buffer per well, being careful not to disturb the cell monolayer.
-
After the final wash, add 100 µL of assay buffer to each well.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Add the desired concentrations of this compound to the wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 15-30 minutes at room temperature in the dark.
-
-
Calcium Flux Measurement:
-
Set up a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4) kinetically.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's integrated fluidics, add a pre-determined EC80 concentration of L-glutamic acid to the wells.
-
Continue to record the fluorescence signal for at least 90-120 seconds to capture the peak calcium response.
-
As a positive control for maximal calcium release, ionomycin can be added to some wells at the end of the experiment.
-
-
Data Analysis:
-
The calcium response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of mGluR1 activation and its inhibition by this compound.
Caption: Experimental workflow for determining this compound activity.
interpreting unexpected results in VU0469650 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU0469650, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a negative allosteric modulator (NAM) of the mGlu1 receptor.[1][2] This means it binds to a site on the receptor that is different from the glutamate binding site (the orthosteric site) and reduces the receptor's response to glutamate.[3] It has an IC50 of 99 nM for the mGlu1 receptor and is highly selective, exhibiting over 100-fold selectivity against other mGlu receptors and a wide range of other GPCRs, ion channels, and kinases.[1][2]
Q2: What are the key signaling pathways activated by the mGlu1 receptor?
A2: The mGlu1 receptor primarily signals through two main pathways:
-
Canonical Gq/11 Pathway: Upon glutamate binding, mGlu1 activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
-
Non-Canonical β-arrestin Pathway: The mGlu1 receptor can also signal independently of G-proteins through a pathway involving β-arrestin-1. This can lead to the sustained activation of the extracellular signal-regulated kinase (ERK).
Q3: How does this compound affect the agonist dose-response curve?
A3: As a negative allosteric modulator, this compound is expected to cause a rightward shift in the agonist dose-response curve and a depression of the maximal response. This indicates a non-competitive antagonism.[3] The extent of this effect can be dependent on the concentration of the agonist used in the assay.
Troubleshooting Unexpected Results
Q4: My observed potency (IC50) for this compound is different from the reported 99 nM. What could be the reason?
A4: Discrepancies in potency can arise from several factors related to "probe-dependent" and "assay-dependent" pharmacology.[4]
-
Agonist Choice and Concentration: The potency of a NAM can be influenced by the specific agonist used (e.g., glutamate vs. quisqualate) and its concentration.[4] An agonist concentration that is too high can sometimes overcome the inhibitory effect of the NAM, leading to an apparent decrease in potency.
-
Assay System: Different cellular backgrounds and expression levels of the mGlu1 receptor can alter the observed potency. The coupling efficiency of the receptor to its signaling pathway in your specific cell line may differ from the system used for the original characterization.
-
Assay Endpoint: The measured potency can differ between a calcium mobilization assay and an IP1 accumulation assay.[4] This may be due to differences in the kinetics and amplification of these signaling pathways.
Q5: I am not observing a complete inhibition of the agonist response, even at high concentrations of this compound. Is this expected?
A5: Yes, this can be an expected characteristic of some allosteric modulators. Unlike a competitive orthosteric antagonist that can completely block the agonist binding site, a NAM may only reduce the efficacy of the agonist to a certain level, resulting in a "ceiling effect" or incomplete inhibition.[3] This is a hallmark of allosteric modulation.
Q6: I am seeing a significant decrease in fluorescence upon compound addition in my FLIPR calcium assay, even before the agonist is added. What is causing this?
A6: This "dip" in fluorescence is a common artifact in FLIPR assays and can be caused by a few factors:[4]
-
Cell Disturbance: The physical process of liquid addition can disturb the cell monolayer, causing a temporary change in fluorescence. Lowering the dispense speed or adjusting the pipette height can mitigate this.[5]
-
Compound Autofluorescence or Quenching: The compound itself might have fluorescent properties or quench the fluorescence of the calcium indicator dye. Running a control plate with the compound but without cells can help determine this.
-
Solvent Effects: High concentrations of solvents like DMSO can affect cell viability and membrane integrity, leading to changes in fluorescence. Ensure the final DMSO concentration is kept low and consistent across all wells.
Q7: My HTRF IP-One assay results have high variability. What are some common causes?
A7: High variability in HTRF assays can stem from several sources:
-
Cell Seeding Density: Inconsistent cell numbers per well will lead to variable IP1 production. Ensure a homogenous cell suspension and use a calibrated multichannel pipette or automated cell dispenser.
-
Incomplete Cell Lysis: Inefficient cell lysis will result in incomplete release of IP1, leading to underestimation of the signal. Ensure the lysis buffer is added and mixed properly.
-
Reagent Pipetting Errors: Small volumes are often used in HTRF assays, making them sensitive to pipetting inaccuracies. Use calibrated pipettes and proper technique.
-
Plate Reader Settings: Ensure the plate reader is set to the correct excitation and emission wavelengths and that read height is optimized for your plate type.[6]
Quantitative Data
Table 1: Selectivity Profile of this compound
While a comprehensive screening panel with specific IC50 values for this compound against a wide range of targets is not publicly available in a tabulated format, the primary publication reports the following:
| Target | Activity/Selectivity | Reference |
| mGlu1 | IC50 = 99 nM | [1][2] |
| mGlu2-8 | >100-fold selectivity over mGlu1 | [1] |
| 68 other GPCRs, ion channels, kinases, and transporters | >100-fold selectivity over mGlu1 | [1] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is a general guideline and should be optimized for your specific cell line and equipment.
-
Cell Plating: Seed HEK293 cells stably expressing human mGlu1 into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
If using cell lines like CHO that express organic anion transporters, include probenecid (B1678239) (typically 2.5 mM) in the loading buffer to prevent dye extrusion.[7]
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate for 1 hour at 37°C in the dark.
-
-
Compound and Agonist Plate Preparation:
-
Prepare a serial dilution of this compound in the assay buffer in a separate 96-well plate.
-
Prepare the agonist (e.g., glutamate or quisqualate) at a concentration that elicits a submaximal response (e.g., EC20 or EC80) in the assay buffer in another plate.
-
-
Assay Measurement (using a FLIPR or similar instrument):
-
Place the cell plate and compound/agonist plates into the instrument.
-
Establish a baseline fluorescence reading for a few seconds.
-
Add the this compound solution to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add the agonist solution to the cell plate.
-
Measure the change in fluorescence over time. The peak fluorescence response is typically used for analysis.
-
Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
This protocol is based on the HTRF IP-One assay kit and should be performed according to the manufacturer's instructions.
-
Cell Plating: Seed cells expressing mGlu1 into a suitable tissue culture plate and grow to the desired confluency.
-
Cell Stimulation:
-
Prepare a stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Treat the cells with a serial dilution of this compound for a specified pre-incubation period.
-
Add the agonist (e.g., glutamate) at the desired concentration and incubate for the recommended time (typically 30-60 minutes).
-
-
Cell Lysis and IP1 Detection:
-
Lyse the cells using the lysis buffer provided in the kit.
-
Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to the cell lysate.
-
Incubate for 1 hour at room temperature.
-
-
Measurement:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm and 620 nm.
-
The ratio of the two emission signals is used to determine the concentration of IP1, which is inversely proportional to the HTRF signal.[8]
-
Visualizations
Caption: mGlu1 Receptor Signaling Pathways.
Caption: Troubleshooting Workflow for Unexpected Results.
Caption: General Experimental Workflow.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. news-medical.net [news-medical.net]
- 3. FLIPR Calcium Assay Kits | Molecular Devices [moleculardevices.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 7. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Selectivity of VU0469650: A Comparative Analysis for mGlu1 Receptor Research
For researchers, scientists, and drug development professionals, the selection of a potent and selective tool compound is critical for elucidating the physiological roles of specific receptors and for the development of novel therapeutics. This guide provides a comprehensive in vitro comparison of VU0469650, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), with other known mGlu1 antagonists. The data presented herein confirms the high selectivity of this compound for mGlu1, supporting its use in preclinical research.
Summary of In Vitro Potency and Selectivity
This compound has been characterized as a potent and selective negative allosteric modulator of the mGlu1 receptor, with a reported IC50 of 99 nM.[1] Extensive in vitro profiling has demonstrated its high selectivity for mGlu1 over other mGlu receptor subtypes (mGlu2-8) and a broad panel of other G-protein coupled receptors (GPCRs), ion channels, and transporters. While specific IC50 values for other mGlu receptors are not detailed in the primary publication, this compound is reported to have greater than 100-fold selectivity for mGlu1.
The following table summarizes the in vitro potency of this compound in comparison to other commonly used mGlu1 negative allosteric modulators. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions may not be available.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | hmGlu1 | Calcium Mobilization | HEK293 | 99 | Lovell et al., 2013 |
| JNJ16259685 | hmGlu1 | Calcium Mobilization | CHO | 1.21 | MedchemExpress |
| rmGlu1 | Calcium Mobilization | CHO | 3.24 | MedchemExpress | |
| BAY 36-7620 | rmGlu1 | IP Accumulation | HEK293 | 160 | Carroll et al., 2001 |
| MPEP | hmGlu5 | PI Hydrolysis | L(tk-) cells | 36 | Selleck Chemicals |
| hmGlu1b | PI Hydrolysis | CHO-K1 | >100,000 | Selleck Chemicals |
Note: IC50 values can vary depending on the specific assay conditions, cell line, and agonist concentration used.
Experimental Methodologies
The in vitro selectivity of this compound and other mGlu1 modulators is primarily determined through functional assays that measure the inhibition of agonist-induced intracellular signaling. The most common method for assessing Group I mGlu receptor (mGlu1 and mGlu5) activity is the calcium mobilization assay.
Calcium Mobilization Assay Protocol
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by an mGlu1 agonist, such as glutamate or quisqualate.
1. Cell Culture and Plating:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human mGlu1 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are seeded into 384-well black-walled, clear-bottom plates at a density that allows for a confluent monolayer on the day of the assay.
2. Fluorescent Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, is loaded into the cells by incubating them in the buffered saline solution containing the dye for a specified time (typically 30-60 minutes) at 37°C.
3. Compound and Agonist Addition:
-
After dye loading, the cells are washed again to remove any extracellular dye.
-
The test compound (e.g., this compound) is added to the wells at various concentrations and pre-incubated for a defined period to allow for receptor binding.
-
An mGlu1 agonist (e.g., glutamate or quisqualate) is then added at a concentration that elicits a submaximal response (typically EC80) to stimulate an increase in intracellular calcium.
4. Signal Detection and Data Analysis:
-
The fluorescence intensity in each well is measured over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
The increase in fluorescence upon agonist addition corresponds to the increase in [Ca2+]i.
-
The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced calcium response.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in confirming the mGlu1 selectivity of this compound, the following diagrams have been generated using the DOT language.
Caption: mGlu1 Receptor Signaling Pathway.
Caption: In Vitro Selectivity Assay Workflow.
Conclusion
The available in vitro data strongly support the characterization of this compound as a potent and highly selective negative allosteric modulator of the mGlu1 receptor. Its greater than 100-fold selectivity over other mGlu receptor subtypes and a wide range of other CNS targets makes it an invaluable tool for investigating the specific roles of mGlu1 in health and disease. Researchers utilizing this compound can have a high degree of confidence that the observed pharmacological effects are mediated through the intended target, thereby facilitating the generation of robust and reproducible data. This high selectivity profile also underscores its potential as a lead compound for the development of novel therapeutic agents targeting mGlu1-mediated pathologies.
References
A Comparative Guide to the mGluR1 Negative Allosteric Modulators: VU0469650 and JNJ16259685
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used research compounds, VU0469650 and JNJ16259685, both potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). This document summarizes their pharmacological profiles, supported by available experimental data, to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Introduction to mGluR1 and its Modulators
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor critically involved in the modulation of synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery. Negative allosteric modulators, such as this compound and JNJ16259685, bind to a site on the receptor distinct from the glutamate binding site, offering a more nuanced approach to receptor inhibition than competitive antagonists. Notably, this compound and JNJ16259685 are structurally distinct compounds, providing researchers with alternative chemical scaffolds for investigating mGluR1 function.[1]
In Vitro Pharmacological Profile
Both this compound and JNJ16259685 demonstrate high potency and selectivity for the mGluR1 receptor. The following tables summarize their key in vitro pharmacological parameters based on published literature.
Table 1: In Vitro Potency of this compound and JNJ16259685
| Compound | Assay | Species | IC50 / Ki | Reference |
| This compound | Calcium Mobilization | Human | IC50 = 99 nM | |
| JNJ16259685 | Calcium Mobilization | Rat | IC50 = 3.24 ± 1.00 nM | [2] |
| Calcium Mobilization | Human | IC50 = 1.21 ± 0.53 nM | [2] | |
| Radioligand Binding ([3H]R214127) | Rat | Ki = 0.34 ± 0.20 nM | [2] | |
| Inositol Phosphate Production | Rat | IC50 = 1.73 ± 0.40 nM | [2] |
Table 2: Selectivity Profile of this compound and JNJ16259685
| Compound | Selectivity Over mGluR5 | Selectivity Over Other mGlu Receptors (mGluR2,3,4,6,7,8) | Selectivity Over Other Receptors/Channels | Reference |
| This compound | >100-fold | >100-fold | High selectivity against a panel of 68 other GPCRs, ion channels, kinases, and transporters. | |
| JNJ16259685 | Significantly lower potency | No agonist, antagonist, or positive allosteric activity up to 10 µM. | Did not bind to AMPA or NMDA receptors, or a battery of other neurotransmitter receptors, ion channels, and transporters. | [2] |
JNJ16259685 exhibits sub-nanomolar potency in inhibiting mGluR1 function across various assays, making it one of the most potent mGluR1 NAMs reported.[2] this compound also demonstrates high potency in the nanomolar range and boasts an excellent selectivity profile.
In Vivo Effects and Pharmacokinetics
Both compounds are reported to be central nervous system (CNS) penetrant and have been utilized in in vivo studies to probe the physiological roles of mGluR1.
JNJ16259685 has been shown to be systemically active and exhibits high potency in occupying central mGluR1 receptors in rats.[2] In vivo studies have demonstrated its efficacy in preclinical models of anxiety and pain.
Table 3: In Vivo Receptor Occupancy of JNJ16259685 in Rats
| Brain Region | ED50 (mg/kg, s.c.) | Reference |
| Cerebellum | 0.040 | [2] |
| Thalamus | 0.014 | [2] |
Pharmacokinetic data for This compound in publicly available literature is less detailed, though it is described as having good exposure in both plasma and brain samples following intraperitoneal dosing in rats.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of mGluR1 and a general workflow for a key experimental assay used to characterize these compounds.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to characterize mGluR1 NAMs, based on common laboratory practices.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following agonist stimulation of mGluR1.
1. Cell Culture and Plating:
-
Culture cells stably expressing the human or rat mGluR1a receptor (e.g., HEK293 or CHO cells) in appropriate growth medium.
-
Seed the cells into 96- or 384-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) in a physiological salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Remove the growth medium from the cells and add the dye-loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
3. Compound and Agonist Addition:
-
Prepare serial dilutions of the test compound (this compound or JNJ16259685) in the assay buffer.
-
Prepare a solution of the agonist (e.g., glutamate or quisqualate) at a concentration that elicits a submaximal response (EC80).
-
Using a fluorescent plate reader equipped with an automated liquid handling system, add the test compound to the wells and incubate for a specified period.
-
Subsequently, add the agonist to stimulate the receptor.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity before and after the addition of the agonist at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Normalize the data to the response of the agonist alone (100%) and a baseline control (0%).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Radioligand Binding Assay
This assay measures the affinity of a test compound for the mGluR1 receptor by its ability to compete with the binding of a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize cells or tissues expressing the mGluR1 receptor in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
2. Binding Reaction:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled mGluR1 antagonist (e.g., [3H]R214127), and varying concentrations of the unlabeled test compound (this compound or JNJ16259685).
-
To determine non-specific binding, include a set of wells with a high concentration of a known mGluR1 antagonist.
-
Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
4. Data Acquisition and Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
Both this compound and JNJ16259685 are invaluable tools for the study of mGluR1. JNJ16259685 stands out for its exceptional potency, with reported sub-nanomolar activity. This compound, while slightly less potent, offers a distinct chemical structure and a well-documented high degree of selectivity. The choice between these two compounds will ultimately depend on the specific requirements of the experiment, such as the desired potency, the need for a structurally different modulator, and the experimental model being used. The provided data and protocols serve as a guide for researchers to make an informed decision and to design robust and reproducible experiments.
References
In Vivo Efficacy of VU0469650: A Comparative Analysis of mGlu1 Negative Allosteric Modulators
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of VU0469650, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), with other relevant alternatives. This document summarizes key experimental data, details methodologies for in vivo studies, and visualizes associated signaling pathways and workflows.
Introduction to this compound and mGlu1 Modulation
This compound is a potent, selective, and brain-penetrant negative allosteric modulator of the mGlu1 receptor.[1][2] The mGlu1 receptor, a G-protein coupled receptor, is a key player in excitatory neurotransmission in the central nervous system. Its modulation is a promising therapeutic strategy for various neurological and psychiatric disorders. Negative allosteric modulators, like this compound, offer a more nuanced approach to receptor inhibition compared to direct antagonists, as they fine-tune the receptor's response to the endogenous ligand, glutamate.
Comparative In Vivo Efficacy
While the primary literature introducing this compound confirms its favorable pharmacokinetic profile and central nervous system exposure in rats, specific in vivo efficacy data from behavioral models is not extensively detailed in publicly available abstracts.[1][2] However, we can objectively compare its profile with other well-characterized mGlu1 NAMs for which in vivo efficacy data is available.
Here, we compare this compound with two other selective mGlu1 NAMs, JNJ-16259685 and A-841720, in relevant preclinical models of anxiety and pain.
Table 1: Comparison of In Vivo Efficacy of mGlu1 Negative Allosteric Modulators
| Compound | Animal Model | In Vivo Assay | Route of Administration | Effective Dose | Observed Effect |
| This compound | Rat | Pharmacokinetics | Intraperitoneal (i.p.) | 10 mg/kg | Good plasma and brain exposure demonstrated.[1][2] Specific efficacy data not detailed in abstracts. |
| JNJ-16259685 | Rat | Lick Suppression Test (Anxiety) | Intraperitoneal (i.p.) | 2.5 mg/kg | Increased the number of licks, suggesting an anxiolytic-like effect.[3] |
| A-841720 | Rat | CFA-Induced Inflammatory Pain | Intraperitoneal (i.p.) | 8 mg/kg (ED₅₀) | Reduced inflammatory pain. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are representative protocols for the assessment of mGlu1 NAMs in models of anxiety and inflammatory pain.
Lick Suppression Test (Vogel Conflict Test) for Anxiolytic Activity (as used for JNJ-16259685)
This model assesses the anxiolytic potential of a compound by measuring its ability to disinhibit a suppressed behavior (licking a water spout) that is associated with a mild electric shock.
Workflow:
Detailed Protocol:
-
Animals: Male Sprague-Dawley rats are typically used.
-
Apparatus: A testing chamber equipped with a drinking spout connected to a lickometer and a grid floor connected to a shock generator.
-
Acclimatization and Training:
-
Animals are handled and acclimatized to the testing chambers.
-
Rats are water-deprived for 24 hours prior to the training session to motivate drinking.
-
During training, animals are allowed to freely lick from the water spout without receiving any shocks.
-
-
Drug Administration:
-
On the test day, animals are administered this compound, an alternative compound (e.g., JNJ-16259685 at 2.5 mg/kg), or vehicle via intraperitoneal (i.p.) injection.
-
-
Testing:
-
Following a pre-determined pretreatment time, each rat is placed in the testing chamber.
-
For every 20 licks, a mild, brief electric shock is delivered through the floor grid.
-
The total number of licks during the session (e.g., 10 minutes) is recorded.
-
-
Data Analysis: An increase in the number of licks in the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model (as used for A-841720)
This model is used to induce a persistent inflammatory state, allowing for the evaluation of a compound's analgesic properties against thermal hyperalgesia (increased sensitivity to heat).
Workflow:
Detailed Protocol:
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Apparatus: A plantar test apparatus with a radiant heat source.
-
Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus is measured for both hind paws before any treatment.
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw. The contralateral paw serves as a control.[4][5]
-
Development of Hyperalgesia: Animals are left for a period (e.g., 24 hours) to allow for the development of inflammation and thermal hyperalgesia, which is confirmed by a significant decrease in paw withdrawal latency in the CFA-injected paw.
-
Drug Administration: this compound, an alternative compound (e.g., A-841720), or vehicle is administered via intraperitoneal (i.p.) injection.
-
Testing: At various time points after drug administration, the paw withdrawal latency to the thermal stimulus is re-measured.
-
Data Analysis: A significant increase in the paw withdrawal latency in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
Signaling Pathways of mGlu1 Receptor
The mGlu1 receptor primarily signals through the Gq alpha subunit of the G-protein. This initiates a canonical pathway leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. This compound, as a negative allosteric modulator, attenuates this signaling cascade in the presence of glutamate.
Conclusion
References
- 1. N-Acyl-N'-arylpiperazines as negative allosteric modulators of mGlu1: identification of this compound, a potent and selective tool compound with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acyl-N′-arylpiperazines as negative allosteric modulators of mGlu1: Identification of this compound, a potent and selective tool compound with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of mGlu1 receptor blockade on anxiety-related behaviour in the rat lick suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 5. criver.com [criver.com]
Cross-Validation of VU0469650 Activity: A Comparative Analysis Across Cell Lines
For researchers, scientists, and drug development professionals, understanding the consistent and differential activity of a compound across various cellular contexts is paramount. This guide provides a comparative overview of the activity of VU0469650, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), in different cell line models.
While comprehensive cross-validation data for this compound in a wide array of cell lines remains limited in publicly available literature, this guide synthesizes the existing information and outlines the established experimental protocols for assessing its activity.
Quantitative Activity of this compound
The primary reported activity of this compound is its potent inhibition of the mGlu1 receptor. The most definitive quantitative data comes from studies utilizing a recombinant cell line specifically engineered to express the human mGlu1 receptor.
| Cell Line | Receptor Expression | Assay Type | Measured Activity (IC50) | Reference |
| HEK293A TREx | Recombinant Human mGlu1 | Calcium Mobilization | 99 nM | [1][2][3][4] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the maximal response stimulated by an agonist, in this case, glutamate.
Activity in Cell Lines with Endogenous mGlu1 Expression
The mGlu1 receptor is known to be endogenously expressed in various cell types, including certain cancer and neuronal cell lines. Glutamate signaling, mediated by receptors like mGlu1, has been implicated in the viability and proliferation of some cancer cells.[5]
Experimental Protocols
The following outlines a standard methodology for assessing the activity of this compound in a cell-based assay.
Calcium Mobilization Assay
This is the primary method used to determine the potency of this compound as a negative allosteric modulator of the mGlu1 receptor.
Objective: To measure the ability of this compound to inhibit the increase in intracellular calcium concentration ([Ca2+]i) induced by a glutamate receptor agonist in cells expressing the mGlu1 receptor.
Materials:
-
HEK293A TREx cells stably expressing the human mGlu1 receptor (or other cell line of interest)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
mGlu1 receptor agonist (e.g., Glutamate or Quisqualate)
-
This compound
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Culture: Culture the mGlu1-expressing cells in appropriate flasks until they reach a suitable confluency.
-
Cell Plating: Seed the cells into 96-well or 384-well microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined period.
-
Agonist Stimulation: Add a fixed concentration of the mGlu1 agonist (typically at a concentration that elicits 80% of the maximal response, EC80) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the IC50 value of this compound by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway & Experimental Workflow
The following diagrams illustrate the signaling pathway of the mGlu1 receptor and the general workflow for evaluating the activity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Three-dimensional growth of breast cancer cells potentiates the anti-tumor effects of unacylated ghrelin and AZP-531 | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Use of a MCL-1 inhibitor alone to de-bulk melanoma and in combination to kill melanoma initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellosaurus cell line SK-MEL-2 (CVCL_0069) [cellosaurus.org]
A Comparative Guide to VU0469650 and LY341495 for mGlu Receptor Research
In the landscape of metabotropic glutamate (B1630785) (mGlu) receptor pharmacology, VU0469650 and LY341495 stand out as critical tools for dissecting the roles of specific mGlu receptor subtypes in physiological and pathological processes. This compound is a potent and selective negative allosteric modulator (NAM) of the mGlu1 receptor, offering high specificity for this group I receptor. In contrast, LY341495 is a broad-spectrum competitive antagonist with a strong preference for group II mGlu receptors (mGlu2 and mGlu3), though it also exhibits activity at other mGlu subtypes at higher concentrations. This guide provides a comparative analysis of these two compounds, presenting their pharmacological profiles, the experimental protocols for their characterization, and the signaling pathways they modulate.
Pharmacological Profile and Potency
The pharmacological profiles of this compound and LY341495 have been characterized through various in vitro assays, revealing their distinct selectivity and potency at the eight mGlu receptor subtypes.
This compound is distinguished by its high selectivity as a negative allosteric modulator for the mGlu1 receptor, with a reported IC50 of 99 nM.[1] It demonstrates more than 100-fold selectivity for mGlu1 over other mGlu receptors (mGlu2-8) and a wide range of other G-protein coupled receptors (GPCRs), ion channels, and transporters. This makes it an invaluable tool for isolating the function of the mGlu1 receptor.
LY341495 , on the other hand, acts as a competitive antagonist with a broader spectrum of activity. It is most potent at group II mGlu receptors, exhibiting nanomolar affinity for mGlu2 and mGlu3.[2][3] Its selectivity profile follows the general order of group II > group III > group I mGlu receptors.[2][4] This characteristic allows for its use in discriminating between different mGlu receptor groups based on the concentration used.
Table 1: Comparative Potency of this compound and LY341495 at mGlu Receptors
| Receptor Subtype | This compound IC50 (nM) | LY341495 IC50 (nM) | LY341495 Ki (nM) |
| Group I | |||
| mGlu1 | 99 | 7800 | 7000 |
| mGlu5 | >10,000 | 8200 | 7600 |
| Group II | |||
| mGlu2 | >10,000 | 21 | 1.67 |
| mGlu3 | >10,000 | 14 | 0.75 |
| Group III | |||
| mGlu4 | >10,000 | 22000 | - |
| mGlu6 | >10,000 | - | - |
| mGlu7 | >10,000 | 990 | - |
| mGlu8 | >10,000 | 170 | - |
Data compiled from multiple sources.[1][2][5][6][7] Note that IC50 and Ki values can vary depending on the specific assay conditions.
Signaling Pathways
The distinct receptor targets of this compound and LY341495 mean they modulate different intracellular signaling cascades.
This compound , by inhibiting the mGlu1 receptor, blocks the Gq/11 signaling pathway. Activation of mGlu1 receptors typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
References
- 1. bu.edu [bu.edu]
- 2. LY341495 is a nanomolar potent and selective antagonist of group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Actions of LY341495 on metabotropic glutamate receptor-mediated responses in the neonatal rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [3H]-LY341495 as a novel antagonist radioligand for group II metabotropic glutamate (mGlu) receptors: characterization of binding to membranes of mGlu receptor subtype expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The potent mGlu receptor antagonist LY341495 identifies roles for both cloned and novel mGlu receptors in hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Assays to Confirm VU0469650's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
VU0469650 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). Its mechanism of action has been primarily elucidated through cell-based functional assays that measure the inhibition of mGlu1-mediated intracellular signaling. This guide provides a comparative overview of the key functional assays used to characterize this compound, with a focus on experimental data and protocols to aid researchers in the field.
Comparison of this compound with an Alternative mGlu1 NAM
| Compound | Target | Assay Type | Measured Parameter | Potency (IC50) | Reference |
| This compound | human mGlu1 | Calcium Mobilization | Inhibition of glutamate-induced calcium flux | 99 nM | [1][2] |
| JNJ-16259685 | rat mGlu1a | Calcium Mobilization | Inhibition of glutamate-induced Ca2+ mobilization | 3.24 ± 1.00 nM | |
| JNJ-16259685 | human mGlu1a | Calcium Mobilization | Inhibition of glutamate-induced Ca2+ mobilization | 1.21 ± 0.53 nM | [3] |
Key Functional Assays and Experimental Protocols
The primary functional assay used to determine the potency and mechanism of this compound is the calcium mobilization assay. This assay directly measures the functional consequence of mGlu1 receptor activation, which is the release of intracellular calcium stores.
Calcium Mobilization Assay
This assay is the cornerstone for characterizing mGlu1 NAMs like this compound.[4] It relies on the principle that mGlu1 is a Gq-coupled receptor. Upon activation by an agonist like glutamate, Gq activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.
Experimental Protocol:
-
Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human mGlu1 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin).
-
Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates at a density that allows for a confluent monolayer on the day of the assay.
-
Plates are incubated overnight at 37°C in a humidified atmosphere of 5% CO2.
-
-
Dye Loading:
-
The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) is prepared in the assay buffer, often containing probenecid (B1678239) to prevent dye extrusion from the cells.
-
The dye solution is added to each well, and the plate is incubated for 1 hour at 37°C in the dark to allow for dye loading into the cells.
-
-
Compound Addition and Incubation:
-
Serial dilutions of the test compound (this compound or other NAMs) are prepared in the assay buffer.
-
The dye solution is removed, and the cells are washed again with the assay buffer.
-
The compound dilutions are added to the respective wells, and the plate is incubated for a predetermined period (e.g., 15-30 minutes) at room temperature or 37°C to allow the compound to interact with the receptor.
-
-
Agonist Stimulation and Signal Detection:
-
An agonist solution (e.g., glutamate) is prepared at a concentration that elicits a submaximal response (EC80) to allow for the detection of inhibitory effects.
-
The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
The instrument is programmed to add the agonist to all wells simultaneously and record the fluorescence intensity over time, typically for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity upon agonist addition is measured for each well.
-
The inhibitory effect of the compound is calculated as a percentage of the response in the absence of the compound.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of the agonist response, is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
Electrophysiology Assays
While not the primary assay for characterizing this compound's NAM activity, electrophysiology can be a valuable tool to study the effects of allosteric modulators on ion channel function downstream of mGlu1 activation or to isolate the activity of other receptors. For instance, this compound has been used as a pharmacological tool to block mGlu1 activity specifically, thereby enabling the study of mGlu5-mediated currents in neurons. In such experiments, whole-cell patch-clamp recordings are performed on neurons, and this compound is included in the bath solution to ensure that the observed responses are not contaminated by mGlu1 activation.
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental procedures, the following diagrams illustrate the mGlu1 signaling pathway and the workflow of the calcium mobilization assay.
Caption: mGlu1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the calcium mobilization functional assay.
References
- 1. N-Acyl-N'-arylpiperazines as negative allosteric modulators of mGlu1: identification of this compound, a potent and selective tool compound with CNS exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acyl-N′-arylpiperazines as negative allosteric modulators of mGlu1: Identification of this compound, a potent and selective tool compound with CNS exposure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of VU0469650 with Other mGluR Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the mGluR1 negative allosteric modulator (NAM), VU0469650, with other key mGluR antagonists. This document summarizes key performance data, details experimental methodologies, and visualizes essential biological and experimental frameworks.
Metabotropic glutamate (B1630785) receptors (mGluRs) are a class of G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. Their involvement in a variety of neurological and psychiatric disorders has made them a significant target for drug discovery. Among the eight subtypes, mGluR1 and mGluR5, both belonging to Group I, have been of particular interest. This guide focuses on this compound, a potent and selective mGluR1 antagonist, and compares its pharmacological profile with other notable mGluR antagonists.
In Vitro Potency and Selectivity: A Comparative Analysis
The efficacy of a pharmacological tool compound is fundamentally determined by its potency at the intended target and its selectivity against other related targets. The following table summarizes the in vitro potency and selectivity of this compound in comparison to other well-characterized mGluR1 and mGluR5 negative allosteric modulators.
| Compound | Target | IC50 (nM) | Ki (nM) | Selectivity | Species | Reference |
| This compound | mGluR1 | 99 | - | Excellent selectivity profile | Rat | [1] |
| JNJ16259685 | mGluR1 | 3.24 (rat), 1.21 (human) | 0.34 (rat) | >100-fold vs mGluR5 | Rat, Human | [2][3] |
| LY456236 | mGluR1 | - | - | Selective mGluR1 antagonist | - | [4] |
| MPEP | mGluR5 | 36 | - | Selective mGluR5 antagonist | Human | [4] |
| MTEP | mGluR5 | - | - | Selective mGluR5 antagonist | - | [4] |
In Vivo Efficacy: Insights from Preclinical Models
The therapeutic potential of mGluR antagonists is evaluated in various animal models that mimic aspects of human diseases. Below is a summary of the in vivo effects of this compound and its counterparts in models of pain and anxiety.
A study directly comparing the efficacy of an mGluR1 antagonist (LY456236) with mGluR5 antagonists (MPEP and MTEP) in rodent models of pain and anxiety revealed distinct profiles.[4] The mGluR1 antagonist, LY456236, demonstrated greater efficacy in pain models, where it completely reversed mechanical allodynia in the spinal nerve ligation model.[4] Conversely, the mGluR5 antagonists, MPEP and MTEP, appeared to be more efficacious in anxiety models, producing anxiolytic-like effects comparable to the benzodiazepine (B76468) chlordiazepoxide.[4]
While direct comparative in vivo efficacy data for this compound was not available in the reviewed literature, its potent and selective in vitro profile, coupled with good CNS exposure, suggests its potential for efficacy in similar preclinical models. Further head-to-head in vivo studies are warranted to definitively position this compound against other mGluR antagonists.
Pharmacokinetic Profile
A critical aspect of a tool compound's utility is its pharmacokinetic profile, which determines its concentration and persistence in the body and, importantly, in the central nervous system.
This compound has been shown to have good exposure in both plasma and brain samples following intraperitoneal dosing in rats.[1] When administered intravenously to male Sprague-Dawley rats at a dose of 0.2 mg/kg, this compound exhibited moderate to high clearance, a moderate volume of distribution, and a half-life of approximately 1 hour.[1]
| Compound | Administration Route | Dose | Species | Key Findings | Reference |
| This compound | IP | 10 mg/kg | Rat | Good plasma and brain exposure. | [1] |
| This compound | IV | 0.2 mg/kg | Rat | Moderate to high clearance, moderate volume of distribution, t1/2 ~1 hr. | [1] |
| JNJ16259685 | SC | 0.014-0.040 mg/kg (ED50) | Rat | High potency in occupying central mGluR1 receptors. | [3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental approaches used to characterize these antagonists, the following diagrams illustrate the canonical mGluR1 signaling pathway and a typical experimental workflow for evaluating mGluR antagonists.
Caption: Canonical mGluR1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for the preclinical evaluation of mGluR antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of mGluR antagonists, based on commonly cited methodologies.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target mGluR subtype (e.g., from recombinant cell lines or native tissue) are prepared through homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]R214127 for mGluR1) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays (Calcium Mobilization)
Functional assays measure the ability of a compound to modulate the receptor's response to an agonist. For Gq-coupled receptors like mGluR1, this is often measured as changes in intracellular calcium concentration.
-
Cell Culture: Cells stably expressing the mGluR of interest (e.g., HEK293 cells) are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Application: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation: An agonist (e.g., glutamate or quisqualate) is added to stimulate the receptor.
-
Signal Detection: Changes in intracellular calcium are measured using a fluorescence plate reader.
-
Data Analysis: Concentration-response curves are generated to determine the IC50 value of the antagonist.
In Vivo Behavioral Models (Formalin Test for Pain)
The formalin test is a widely used model of tonic pain.
-
Acclimation: Animals (e.g., mice or rats) are acclimated to the testing environment.
-
Compound Administration: The test compound (e.g., LY456236) or vehicle is administered systemically (e.g., intraperitoneally) at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one hind paw.
-
Behavioral Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded over a set period (e.g., 60 minutes). The response is typically biphasic (early and late phases).
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated and compared between treatment groups.
Conclusion
This compound is a potent and selective mGluR1 negative allosteric modulator with favorable CNS penetration. While direct, comprehensive head-to-head comparisons with a wide array of other mGluR antagonists are still emerging, the available data positions it as a valuable tool for investigating the role of mGluR1 in the central nervous system. Comparative studies with other mGluR1 antagonists like JNJ16259685 and in vivo efficacy studies against mGluR5 antagonists such as MPEP and MTEP will be crucial in further defining its pharmacological profile and therapeutic potential. The data and protocols presented in this guide offer a foundation for researchers to design and interpret experiments aimed at further elucidating the complex pharmacology of metabotropic glutamate receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing the Specificity of VU0469650: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental strategies used to establish the specificity of VU0469650, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). While direct knockout validation studies for this compound are not extensively published, this document outlines the established gold-standard methodology using knockout models and presents comparative data with other well-characterized mGlu1 NAMs to infer its specificity.
Introduction to this compound and the Importance of Specificity
This compound is a potent and selective negative allosteric modulator of the mGlu1 receptor, a G-protein coupled receptor that plays a crucial role in synaptic plasticity, learning, and memory. The specificity of such a compound is paramount for its use as a research tool and for its potential therapeutic development. Off-target effects can lead to misinterpretation of experimental results and potential toxicity. The use of knockout animal models, in which the target protein is absent, provides the most definitive method for confirming the on-target action of a compound.
Comparative Analysis of mGlu1 Negative Allosteric Modulators
A critical step in evaluating a new compound is to compare its performance against existing alternatives. The following table summarizes the in vitro potency of this compound and other commonly used mGlu1 NAMs, JNJ16259685 and MPEP.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | mGlu1 | Calcium Mobilization | 99 | [1](--INVALID-LINK--) |
| JNJ16259685 | mGlu1 | Calcium Mobilization | 1.2 (human), 3.2 (rat) | [2](3--INVALID-LINK-- |
| MPEP | mGlu5 | Calcium Mobilization | Potent mGlu5 antagonist, also used in mGlu1 studies | [4](--INVALID-LINK--) |
Note: MPEP is primarily an mGlu5 antagonist but has been used in comparative studies to differentiate group I mGlu receptor effects.
Establishing Specificity with Knockout Models: A Proposed Workflow
The definitive method to confirm that the effects of this compound are mediated by mGlu1 is to test the compound in mGlu1 knockout (Grm1-/-) mice. The absence of the receptor should abolish the compound's effects.
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is a common method to determine the potency and efficacy of mGlu1 modulators.
Objective: To measure the ability of this compound to inhibit glutamate-induced intracellular calcium mobilization in cells expressing the mGlu1 receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human or rat mGlu1 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Addition: this compound or a vehicle control is added to the wells at various concentrations and incubated for a specified period.
-
Agonist Stimulation and Measurement: An EC80 concentration of glutamate is added to the wells to stimulate the mGlu1 receptor. The resulting change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence signal is normalized, and the IC50 value for this compound is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vivo Behavioral and Electrophysiological Assays in Knockout Mice
Objective: To determine if the in vivo effects of this compound are absent in mice lacking the mGlu1 receptor.
Methodology:
-
Animal Models: Age- and sex-matched wild-type (WT) and mGlu1 knockout (KO) mice are used.
-
Drug Administration: this compound is administered to both WT and KO mice via an appropriate route (e.g., intraperitoneal injection). A vehicle control group for each genotype is also included.
-
Behavioral Testing: A battery of behavioral tests relevant to mGlu1 function can be performed. For example, since mGlu1 is implicated in motor learning and coordination, the rotarod test can be used.
-
Rotarod Protocol: Mice are placed on a rotating rod that gradually accelerates. The latency to fall is recorded. Mice are typically trained for several days before the drug administration day. On the test day, baseline performance is measured, followed by drug/vehicle administration and subsequent testing at various time points.
-
-
Electrophysiology: In a separate cohort of animals, brain slices containing a region with high mGlu1 expression (e.g., the hippocampus or cerebellum) can be prepared from both WT and KO mice.
-
Slice Preparation: Mice are anesthetized and perfused with ice-cold cutting solution. The brain is rapidly removed, and slices are prepared using a vibratome.
-
Recording: Whole-cell patch-clamp recordings are made from neurons in the target region. The effect of this compound on synaptic transmission (e.g., evoked excitatory postsynaptic currents, EPSCs) is measured. In WT mice, this compound is expected to modulate synaptic responses, while in KO mice, it should have no effect.
-
Signaling Pathway of mGlu1 Receptor
The following diagram illustrates the canonical signaling pathway for the mGlu1 receptor, which this compound negatively modulates.
References
- 1. Allosteric Modulators for mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabotropic glutamate antagonists alone and in combination with morphine: Comparison across two models of acute pain and a model of persistent, inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of VU0469650's Pharmacological Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an independent verification of the pharmacological profile of VU0469650, a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). Through a comprehensive comparison with other known mGlu1 NAMs, this document aims to offer an objective assessment of its performance, supported by experimental data and detailed methodologies.
Comparative Pharmacological Data
This compound is a potent and selective mGlu1 negative allosteric modulator.[1] It exhibits a half-maximal inhibitory concentration (IC50) of 99 nM.[1] Notably, it displays greater than 100-fold selectivity for mGlu1 over other metabotropic glutamate receptors (mGlu2-8) and a panel of 68 other G protein-coupled receptors (GPCRs), ion channels, kinases, and transporters. This compound is also known to be brain penetrant, a crucial characteristic for potential central nervous system applications.
The following table summarizes the pharmacological data of this compound in comparison to other commonly studied mGlu1 NAMs.
| Compound | Type | IC50 / Ki (nM) | Selectivity | Key Features |
| This compound | NAM | 99 (IC50) | >100-fold vs. mGlu2-8 and other targets | Brain penetrant |
| Mavoglurant (AFQ056) | NAM | 33 (IC50) | High selectivity for mGlu5 over mGlu1 | Investigated for Fragile X syndrome |
| Basimglurant (RG7090) | NAM | 4.8 (IC50) | Selective for mGlu5 | Investigated for major depressive disorder |
| JNJ-16259685 | NAM | 19 (IC50) | Selective for mGlu1 | Tool compound |
| MPEP | NAM | 36 (IC50) | Selective for mGlu5 | Widely used tool compound |
Experimental Protocols
The pharmacological characterization of this compound and its counterparts typically involves cell-based functional assays. A detailed methodology for a representative calcium mobilization assay is provided below.
Objective: To determine the potency of mGlu1 NAMs by measuring their ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the human mGlu1 receptor.
Materials:
-
HEK293 cells stably expressing the human mGlu1 receptor
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
mGlu1 receptor agonist (e.g., Glutamate or Quisqualate)
-
Test compounds (this compound and other NAMs)
-
384-well microplates
-
Fluorescent plate reader with automated liquid handling capabilities
Procedure:
-
Cell Preparation: Seed the mGlu1-expressing HEK293 cells into 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell adherence.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye solution to the cells. Incubate for a specified period (e.g., 60 minutes) at 37°C to allow for dye uptake.
-
Compound Addition: Following incubation, wash the cells with the assay buffer to remove excess dye. Add varying concentrations of the test compounds (e.g., this compound) to the wells.
-
Agonist Stimulation: After a pre-incubation period with the test compounds, stimulate the cells by adding a fixed concentration of an mGlu1 agonist (typically an EC80 concentration to ensure a robust signal).
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. The IC50 values for the NAMs are determined by fitting the concentration-response data to a four-parameter logistic equation.
Visualizing Key Processes
To further elucidate the experimental and biological context, the following diagrams are provided.
Caption: Experimental workflow for the calcium mobilization assay.
Caption: mGlu1 receptor signaling pathway and the inhibitory action of this compound.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling VU0469650
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of VU0469650, a potent and selective negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).
This document provides critical safety and logistical information for the laboratory use of this compound hydrochloride. The following procedures are designed to ensure the safety of all personnel and to maintain the integrity of the compound.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling.
| Property | Value |
| Chemical Name | 3-[(3R)-3-methyl-4-(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-1-piperazinyl]-2-pyridinecarbonitrile, monohydrochloride |
| Molecular Formula | C₂₂H₂₈N₄O · HCl |
| Molecular Weight | 400.94 g/mol [1] |
| CAS Number | 1443748-47-7[1] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO (to 100 mM) and ethanol (B145695) (to 50 mM)[1] |
| Storage | Store at +4°C[1] |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, based on its chemical structure as a complex heterocyclic compound and a hydrochloride salt, it should be handled with care. The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Required Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A lab coat should be worn at all times. |
| Respiratory Protection | For operations that may generate dust or aerosols, use a certified respirator or work within a fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for both safety and experimental accuracy.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verification: Confirm that the product name and CAS number on the label match the order.
-
Storage: Store the compound in a tightly sealed container at +4°C in a designated and clearly labeled area.[1]
Weighing and Solution Preparation
-
Designated Area: All weighing and solution preparation should be conducted in a chemical fume hood to prevent inhalation of any airborne particles.
-
Weighing: Use a dedicated, clean spatula and weighing paper.
-
Dissolving: Add the solvent (e.g., DMSO, ethanol) to the weighed compound slowly and stir until fully dissolved.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact emergency services. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Unused or waste this compound powder should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container for halogenated or non-halogenated organic solvents, as appropriate.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered chemical waste and disposed of accordingly.
Disposal Method
All waste containing this compound must be disposed of through a certified hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety protocols and operational plans, researchers can confidently and safely work with this compound, fostering a secure and productive laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
